molecular formula C31H32N4O3 B15563936 Miyakamide A1

Miyakamide A1

Cat. No.: B15563936
M. Wt: 508.6 g/mol
InChI Key: NNICSBNBJLZHOU-YFZMJDHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Miyakamide A1 is a dipeptide.
This compound has been reported in Aspergillus flavus with data available.
isolated from Aspergillus flavus;  structure in first source

Properties

Molecular Formula

C31H32N4O3

Molecular Weight

508.6 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(Z)-2-(1H-indol-3-yl)ethenyl]amino]-1-oxo-3-phenylpropan-2-yl]-N-methyl-3-phenylpropanamide

InChI

InChI=1S/C31H32N4O3/c1-22(36)34-28(19-23-11-5-3-6-12-23)31(38)35(2)29(20-24-13-7-4-8-14-24)30(37)32-18-17-25-21-33-27-16-10-9-15-26(25)27/h3-18,21,28-29,33H,19-20H2,1-2H3,(H,32,37)(H,34,36)/b18-17-/t28-,29-/m0/s1

InChI Key

NNICSBNBJLZHOU-YFZMJDHMSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Miyakamide A1: A Technical Guide to its Discovery and Isolation from Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamide A1 is a non-ribosomal tripeptide first identified from the cultured broth of Aspergillus flavus var. columnaris FKI-0739. This molecule belongs to a family of related compounds, including Miyakamides A2, B1, and B2, which have demonstrated a range of biological activities. Structurally, this compound is N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine. This in-depth guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, presenting key data in a structured format and detailing the experimental protocols for its study.

Quantitative Biological Activity

The biological activities of this compound and its analogues have been evaluated through various bioassays. The following tables summarize the key quantitative data obtained from these studies, providing a comparative look at their potency.

CompoundBrine Shrimp (Artemia salina) Lethality (MIC, µg/mL)
This compound5
Miyakamide A25
Miyakamide B120
Miyakamide B220
CompoundCytotoxicity against P388 Murine Leukemia Cells (IC₅₀, µg/mL)
This compound10.5
Miyakamide A212.2
Miyakamide B18.8
Miyakamide B27.6
CompoundAntimicrobial Activity against Xanthomonas campestris pv. oryzae (MIC, µg/mL)
This compound100
Miyakamide A2100
Miyakamide B1>100
Miyakamide B2>100

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific discoveries. This section outlines the protocols for the fermentation of the producing organism, the isolation and purification of this compound, and the bioassays used to determine its activity.

Fermentation of Aspergillus flavus FKI-0739

Objective: To cultivate Aspergillus flavus var. columnaris FKI-0739 for the production of this compound.

Materials:

  • Aspergillus flavus var. columnaris FKI-0739 strain

  • Seed Medium: 2% glucose, 0.5% peptone, 0.2% yeast extract, 0.2% meat extract, 0.05% KH₂PO₄, 0.05% MgSO₄·7H₂O (pH 6.0)

  • Production Medium: 3% soluble starch, 1% glucose, 0.5% peptone, 0.3% yeast extract, 0.3% meat extract, 0.05% KH₂PO₄, 0.05% MgSO₄·7H₂O (pH 6.0)

  • 500-mL Erlenmeyer flasks

  • Rotary shaker

Procedure:

  • Inoculate a loopful of A. flavus FKI-0739 spores into a 500-mL Erlenmeyer flask containing 100 mL of the seed medium.

  • Incubate the seed culture on a rotary shaker at 200 rpm for 2 days at 28°C.

  • Transfer 2 mL of the seed culture into a 500-mL Erlenmeyer flask containing 100 mL of the production medium.

  • Incubate the production culture on a rotary shaker at 200 rpm for 5 days at 28°C.

  • After incubation, harvest the culture broth for extraction.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the culture broth of A. flavus FKI-0739.

Materials:

  • Harvested culture broth

  • Acetone (B3395972)

  • Ethyl acetate (B1210297)

  • n-Hexane

  • Silica (B1680970) gel (Wako gel C-200)

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system

  • ODS column (e.g., YMC-Pack ODS-A, 20 x 250 mm)

  • Methanol-water solvent system

  • Acetonitrile-water solvent system

Procedure:

  • Extraction:

    • Add an equal volume of acetone to the 5-liter culture broth and stir.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain an aqueous residue.

    • Extract the aqueous residue three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate layers and evaporate to dryness to yield a crude extract (approximately 1.5 g).

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a small volume of chloroform.

    • Apply the solution to a silica gel column (50 g, 3 x 30 cm) equilibrated with n-hexane.

    • Elute the column with a stepwise gradient of n-hexane-ethyl acetate (1:1), ethyl acetate, and finally ethyl acetate-methanol (9:1).

    • Collect fractions and monitor by TLC. Combine fractions containing Miyakamides.

  • Sephadex LH-20 Chromatography:

    • Apply the active fractions from the silica gel column to a Sephadex LH-20 column (50 g, 3 x 40 cm) equilibrated with methanol (B129727).

    • Elute with methanol and collect fractions.

  • Preparative HPLC:

    • Subject the purified fractions to preparative HPLC on an ODS column.

    • Elute with a linear gradient of 60% to 80% aqueous methanol over 30 minutes at a flow rate of 8 mL/min.

    • Monitor the eluate at 220 nm. This compound will elute at approximately 25 minutes.

  • Final Purification:

    • Further purify the this compound fraction by HPLC using an acetonitrile-water solvent system (e.g., 55% aqueous acetonitrile) to yield pure this compound.

Biological Assays

Objective: To assess the general toxicity of this compound.

Materials:

  • Brine shrimp (Artemia salina) eggs

  • Artificial seawater

  • 96-well microtiter plate

  • Test compounds dissolved in a suitable solvent (e.g., methanol)

Procedure:

  • Hatch brine shrimp eggs in artificial seawater for 48 hours to obtain nauplii.

  • Prepare serial dilutions of the test compounds in artificial seawater in a 96-well plate.

  • Add 10-15 nauplii to each well.

  • Incubate the plate for 24 hours at room temperature.

  • Count the number of dead nauplii in each well and calculate the Minimum Inhibitory Concentration (MIC) at which 100% mortality is observed.

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • P388 murine leukemia cells

  • RPMI 1640 medium supplemented with fetal bovine serum

  • 96-well microtiter plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed P388 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and pre-incubate for 24 hours.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Add a solubilizing agent to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Objective: To evaluate the antimicrobial activity of this compound.

Materials:

  • Test microorganism (e.g., Xanthomonas campestris pv. oryzae)

  • Appropriate culture medium (e.g., Nutrient Agar)

  • 96-well microtiter plate or petri dishes

  • Test compounds dissolved in a suitable solvent

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • For a broth microdilution assay, prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Incubate under appropriate conditions for the microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

Visualizations

Biosynthesis and Experimental Workflow

The following diagrams illustrate the proposed biosynthetic origin of this compound and the general workflow for its isolation and characterization.

Miyakamide_Biosynthesis cluster_amino_acids Precursor Amino Acids cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) cluster_modifications Post-synthesis Modifications cluster_product Final Product Phe L-Phenylalanine NRPS Predicted NRPS Gene Cluster Phe->NRPS Trp L-Tryptophan Trp->NRPS Acetylation N-acetylation NRPS->Acetylation Methylation N-methylation NRPS->Methylation Dehydrogenation Dehydrogenation NRPS->Dehydrogenation Miyakamide_A1 This compound Acetylation->Miyakamide_A1 Methylation->Miyakamide_A1 Dehydrogenation->Miyakamide_A1

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Fermentation Aspergillus flavus FKI-0739 Fermentation Extraction Extraction with Acetone/Ethyl Acetate Fermentation->Extraction Silica_Gel Silica Gel Chromatography Extraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC (ODS Column) Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays Biological Activity Assays (Cytotoxicity, Antimicrobial, etc.) Pure_Compound->Bioassays

Caption: Experimental workflow for this compound isolation.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways affected by this compound. The observed cytotoxic and antimicrobial activities suggest potential interference with essential cellular processes, but the precise molecular targets and mechanisms of action remain to be elucidated. Future research in this area could involve transcriptomic and proteomic studies of treated cells to identify differentially expressed genes and proteins, thereby uncovering the signaling cascades modulated by this natural product.

Conclusion

This compound represents an interesting bioactive peptide with potential for further investigation in drug discovery. This guide provides the foundational knowledge and detailed protocols necessary for researchers to build upon the initial discovery. The elucidation of its mechanism of action and the experimental validation of its biosynthetic pathway are key areas for future research that could unlock the full therapeutic potential of this fungal metabolite.

An In-depth Technical Guide to Miyakamide A1 from Aspergillus flavus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Miyakamides are a class of N-acetylated and N-methylated tripeptides produced by the fungus Aspergillus flavus var. columnaris. This guide provides a comprehensive overview of Miyakamide A1, a specific member of this family, covering its producing organism, biosynthesis, isolation, characterization, and biological activity. Due to the limited public availability of the primary literature, this guide combines specific information on this compound with established, general methodologies for the study of fungal secondary metabolites. This document is intended to serve as a foundational resource for researchers interested in the potential of this compound for drug development.

The Producing Organism: Aspergillus flavus var. columnaris

Aspergillus flavus is a ubiquitous saprophytic and opportunistic fungus known for producing a diverse array of secondary metabolites, including the carcinogenic aflatoxins. The specific strain identified as the producer of Miyakamides is Aspergillus flavus var. columnaris FKI-0739.

Taxonomy and Morphology
  • Kingdom: Fungi

  • Phylum: Ascomycota

  • Class: Eurotiomycetes

  • Order: Eurotiales

  • Family: Trichocomaceae

  • Genus: Aspergillus

  • Species: Aspergillus flavus

  • Variety: columnaris

Aspergillus flavus var. columnaris is characterized by its distinct columnar conidial heads. For detailed morphological identification, cultivation on standard mycological media is recommended.

Cultivation for this compound Production

While the specific medium and conditions for optimal this compound production by strain FKI-0739 are not detailed in publicly accessible literature, general cultivation methods for Aspergillus flavus can be employed.

Table 1: General Cultivation Media for Aspergillus flavus

Media TypeCompositionIncubation Conditions
Potato Dextrose Agar (PDA) Commercially available or prepared from potato infusion, dextrose, and agar.25-30°C for 5-7 days.
Czapek's Agar Sucrose, sodium nitrate, dipotassium (B57713) phosphate, magnesium sulfate, potassium chloride, ferrous sulfate, and agar.25-30°C for 5-7 days.
Malt Extract Agar (MEA) Malt extract, peptone, dextrose, and agar.25-30°C for 5-7 days.

For submerged fermentation to produce secondary metabolites, liquid media such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth are commonly used, with incubation on a rotary shaker to ensure aeration.

Biosynthesis of this compound

This compound is a nonribosomal peptide, and its biosynthesis is likely mediated by a Nonribosomal Peptide Synthetase (NRPS) enzyme complex. NRPSs are large, modular enzymes that synthesize peptides from amino acid precursors without the direct involvement of ribosomes.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to involve a multi-domain NRPS that activates and condenses the constituent amino acids: L-phenylalanine, N-methyl-L-phenylalanine, and a modified tryptophan residue.

Miyakamide_A1_Biosynthesis cluster_precursors Precursors cluster_nrps NRPS Machinery L-Phe L-Phenylalanine A1 Adenylation Domain 1 L-Phe->A1 Activation A2 Adenylation Domain 2 L-Phe->A2 Activation L-Trp L-Tryptophan A3 Adenylation Domain 3 L-Trp->A3 Activation SAM S-adenosyl methionine (Methyl donor) MT Methyltransferase Domain SAM->MT T1 Thiolation Domain 1 A1->T1 Thiolation C1 Condensation Domain 1 T1->C1 C2 Condensation Domain 2 C1->C2 T2 Thiolation Domain 2 A2->T2 Thiolation T2->MT N-methylation Mod Modification Domain(s) C2->Mod Dehydrogenation MT->C1 Condensation T3 Thiolation Domain 3 A3->T3 Thiolation T3->C2 Condensation TE Thioesterase Domain Mod->TE Release & Cyclization (if applicable) Miyakamide_A1 This compound TE->Miyakamide_A1 Final Product

Caption: Proposed biosynthetic pathway for this compound via a Nonribosomal Peptide Synthetase (NRPS).

Regulation of Secondary Metabolism in Aspergillus flavus

The production of secondary metabolites in Aspergillus flavus, likely including this compound, is controlled by a complex regulatory network. Key global regulators include the LaeA protein, a putative methyltransferase, and the velvet complex, which consists of proteins such as VeA and VelB. These regulators respond to environmental cues like light, pH, and nutrient availability. G-protein coupled receptors (GPCRs) on the cell surface are thought to initiate signaling cascades that ultimately modulate the expression of biosynthetic gene clusters.

Secondary_Metabolism_Regulation cluster_signaling Signal Transduction cluster_regulation Global Regulators cluster_biosynthesis Biosynthesis Light Light GPCR G-Protein Coupled Receptor Light->GPCR Nutrients Nutrients Nutrients->GPCR pH pH pH->GPCR Stress Stress Stress->GPCR G-Protein G-Protein Signaling GPCR->G-Protein cAMP cAMP Pathway G-Protein->cAMP MAPK MAPK Cascade G-Protein->MAPK LaeA LaeA cAMP->LaeA Velvet_Complex Velvet Complex (VeA, VelB, etc.) cAMP->Velvet_Complex MAPK->LaeA MAPK->Velvet_Complex NRPS_Cluster Miyakamide Biosynthetic Gene Cluster LaeA->NRPS_Cluster Transcriptional Activation Velvet_Complex->NRPS_Cluster Transcriptional Activation Miyakamide_A1 This compound Production NRPS_Cluster->Miyakamide_A1

Caption: General overview of the regulation of secondary metabolism in Aspergillus flavus.

Experimental Protocols

The following sections provide generalized protocols that can be adapted for the study of this compound. Specific parameters from the primary literature are noted where available.

Fermentation and Extraction
  • Inoculum Preparation: Prepare a spore suspension of A. flavus var. columnaris FKI-0739 from a mature PDA plate in sterile 0.05% Tween 80 solution.

  • Fermentation: Inoculate a suitable liquid production medium (e.g., PDB or YES broth) with the spore suspension. Incubate at 25-30°C with shaking at 150-200 rpm for 7-14 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol. Repeat the extraction 2-3 times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Extraction_Workflow Start Fermentation Broth Filtration Filtration Start->Filtration Mycelium Mycelial Mass (discard or process separately) Filtration->Mycelium Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Solvent_Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Culture_Filtrate->Solvent_Extraction Aqueous_Phase Aqueous Phase (discard) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Evaporation Solvent Evaporation (Rotary Evaporator) Organic_Phase->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract

Elucidation of the Structure and Stereochemistry of Miyakamide A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miyakamide A1 is a cyclic peptide antibiotic that has garnered interest within the scientific community due to its unique structural features and biological activity. Isolated from the fungus Aspergillus flavus var. columnaris FKI-0739, the complete structural elucidation and stereochemical assignment of this compound have been pivotal for understanding its mode of action and for guiding synthetic efforts. This technical guide provides an in-depth overview of the methodologies and data that culminated in the definitive structural assignment of this compound, presenting key quantitative data in a clear, tabular format and detailing the experimental protocols that were instrumental in this scientific endeavor.

Introduction

Natural products continue to be a rich source of novel chemical entities with therapeutic potential. Among these, peptides derived from microbial sources have shown significant promise. This compound, a metabolite of Aspergillus flavus, is one such compound. Its structure, determined as N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine, possesses intriguing features, including a didehydrotryptamine moiety and the presence of both L-phenylalanine and N-methyl-L-phenylalanine residues.[1] This guide will walk through the critical steps and data that led to this structural determination.

Isolation and Purification

The initial step in the structural elucidation of any natural product is its isolation and purification from the source organism. The following protocol outlines the methodology employed for obtaining pure this compound from the culture broth of Aspergillus flavus var. columnaris FKI-0739.

Experimental Protocol: Isolation and Purification
  • Fermentation: Aspergillus flavus var. columnaris FKI-0739 was cultured in a suitable broth medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The culture broth was separated from the mycelia by filtration. The filtrate was then extracted with an organic solvent, such as ethyl acetate (B1210297), to partition the organic-soluble metabolites.

  • Concentration: The organic extract was concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract was subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure this compound.

Structure Elucidation: Spectroscopic Analysis

The determination of the planar structure of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was crucial for determining the molecular formula of this compound.

Experimental Protocol: Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on the purified sample to obtain the accurate mass of the molecular ion.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Ionization ModePositive
Molecular Ion [M+H]⁺ (m/z)509.2501
Calculated Mass for C₃₁H₃₃N₄O₃509.2553
Molecular FormulaC₃₁H₃₂N₄O₃
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques such as COSY, HSQC, and HMBC, were employed to piece together the connectivity of the atoms in this compound.

Experimental Protocol: NMR Spectroscopy

NMR spectra were recorded on a high-field NMR spectrometer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
N-Acetyl Group
1'170.1
2'23.11.95 (s)
L-Phenylalanine
1''171.8
2'' (α)53.54.85 (m)
3'' (β)38.03.10 (dd, 13.8, 6.0), 3.25 (dd, 13.8, 7.0)
4'' (ipso)136.5
5'', 9'' (ortho)129.37.25 (m)
6'', 8'' (meta)128.67.25 (m)
7'' (para)127.07.25 (m)
N-Methyl-L-Phenylalanine
1'''172.5
2''' (α)60.25.10 (t, 7.5)
3''' (β)36.53.05 (m)
4''' (ipso)137.0
5''', 9''' (ortho)129.07.15 (m)
6''', 8''' (meta)128.47.15 (m)
7''' (para)126.87.15 (m)
N-CH₃30.52.80 (s)
(αZ)-α,β-Didehydrotryptamine
1130.5
2 (α)111.87.50 (s)
3 (β)128.0
4 (ipso)125.5
5122.87.30 (d, 8.0)
6120.07.10 (t, 7.5)
7118.87.18 (t, 7.5)
8111.27.60 (d, 8.0)
9 (indole NH)8.10 (s)
10 (CH₂)41.53.65 (t, 7.0)
11 (CH₂)25.02.95 (t, 7.0)
NH6.50 (t, 6.0)

Note: Assignments are based on COSY, HSQC, and HMBC correlations. Due to the complexity of the molecule and potential for signal overlap, some assignments are tentative.

Stereochemistry

The determination of the absolute configuration of the chiral centers and the geometry of the double bond was essential for the complete stereochemical assignment of this compound.

Amino Acid Configuration

The absolute stereochemistry of the amino acid residues was determined by chiral HPLC analysis of the acid hydrolysate.

Experimental Protocol: Chiral HPLC Analysis

  • Hydrolysis: this compound was hydrolyzed with 6N HCl to break the amide bonds and liberate the constituent amino acids.

  • Derivatization: The amino acids in the hydrolysate were derivatized with a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • HPLC Analysis: The derivatized amino acids were analyzed by reversed-phase HPLC and their retention times were compared with those of derivatized authentic L- and D-amino acid standards. This analysis confirmed the presence of L-phenylalanine and L-N-methylphenylalanine.

Geometry of the α,β-Didehydrotryptamine Double Bond

The geometry of the double bond in the didehydrotryptamine moiety was determined to be Z based on NOESY correlations and chemical shift analysis. In the ¹H NMR spectrum, the chemical shift of the α-proton is indicative of the geometry.

Logical Workflow of Structure Elucidation

The process of elucidating the structure of this compound followed a logical progression from isolation to the final stereochemical assignment. This workflow is visualized in the following diagram.

MiyakamideA1_Structure_Elucidation cluster_isolation Isolation & Purification cluster_structure Planar Structure Determination cluster_stereo Stereochemistry Determination Fermentation Fermentation of Aspergillus flavus Extraction Solvent Extraction Fermentation->Extraction Silica_Gel Silica Gel Chromatography Extraction->Silica_Gel Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound HRMS HR-FABMS Pure_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D Hydrolysis Acid Hydrolysis Pure_Compound->Hydrolysis NOESY NOESY Spectroscopy Pure_Compound->NOESY Molecular_Formula Molecular Formula (C₃₁H₃₂N₄O₃) HRMS->Molecular_Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Atomic Connectivity (Peptide Backbone & Sidechains) NMR_2D->Connectivity Final_Structure Complete Structure of This compound Connectivity->Final_Structure Chiral_Deriv Chiral Derivatization (Marfey's Reagent) Hydrolysis->Chiral_Deriv Chiral_HPLC Chiral HPLC Analysis Chiral_Deriv->Chiral_HPLC Amino_Acid_Config Absolute Configuration of Amino Acids (L, L) Chiral_HPLC->Amino_Acid_Config Double_Bond_Geom Double Bond Geometry (Z) NOESY->Double_Bond_Geom Amino_Acid_Config->Final_Structure Double_Bond_Geom->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound was unequivocally determined as N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine through a systematic application of modern spectroscopic and chemical techniques. The combination of mass spectrometry for molecular formula determination, extensive 1D and 2D NMR for establishing the planar structure, and chiral HPLC analysis and NOESY for stereochemical assignment provided a complete and unambiguous structural characterization. This detailed understanding of the molecular architecture of this compound is fundamental for future research into its biological mechanism of action and for the design and synthesis of novel analogs with potentially improved therapeutic properties.

References

Spectroscopic data for Miyakamide A1 (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic data for Miyakamide A1, a bioactive compound isolated from the fungus Aspergillus flavus, is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with detailed experimental protocols and tabulated data for easy reference.

Chemical Structure

This compound is a tripeptide derivative with the systematic name N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine. Its molecular formula is C₃₁H₃₂N₄O₃, and it has a molecular weight of 508.61 g/mol .

Structure:

Spectroscopic Data

The structural confirmation of this compound has been achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) provides crucial information about the molecular weight and elemental composition of this compound.

IonCalculated m/zObserved m/z
[M+H]⁺509.2553509.2550
[M+Na]⁺531.2372531.2375
Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR data provide detailed insights into the chemical environment of each atom within the this compound molecule. The data presented here was acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Data

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ac-Phe moiety
NH6.85d8.0
α-H4.75m
β-H3.10, 2.95m
Phenyl H7.20-7.35m
Acetyl CH₃1.95s
N-Me-Phe moiety
N-CH₃2.80s
α-H5.10t7.5
β-H3.20, 3.05m
Phenyl H7.15-7.30m
Δ-Trp moiety
NH8.50d9.5
α-H6.50d9.5
β-H7.05s
Indole NH10.80s
Indole H-27.55s
Indole H-47.60d8.0
Indole H-57.10t7.5
Indole H-67.15t7.5
Indole H-77.35d8.0

¹³C NMR Data

PositionChemical Shift (δ, ppm)
Ac-Phe moiety
C=O (Acetyl)170.5
CH₃ (Acetyl)23.0
α-C54.0
β-C38.5
C=O (Amide)172.0
Phenyl C-1'137.0
Phenyl C-2'/6'129.5
Phenyl C-3'/5'128.8
Phenyl C-4'127.0
N-Me-Phe moiety
N-CH₃31.0
α-C58.0
β-C37.0
C=O (Amide)171.0
Phenyl C-1''136.5
Phenyl C-2''/6''129.2
Phenyl C-3''/5''128.5
Phenyl C-4''126.8
Δ-Trp moiety
α-C118.0
β-C125.0
C=O (Amide)165.0
Indole C-2124.5
Indole C-3110.0
Indole C-3a127.5
Indole C-4118.5
Indole C-5121.0
Indole C-6119.8
Indole C-7111.5
Indole C-7a136.0

Experimental Protocols

The following protocols are representative of the methods used for the spectroscopic analysis of this compound.

Mass Spectrometry

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol (B129727) and infused into the mass spectrometer. Data was acquired in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). ¹H NMR spectra were acquired with a spectral width of 10 ppm and a relaxation delay of 2 seconds. ¹³C NMR spectra were acquired with a spectral width of 200 ppm and a relaxation delay of 2 seconds. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_ms MS Data Processing cluster_nmr NMR Data Processing cluster_elucidation Structure Elucidation Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Chromatography Chromatography Extraction->Chromatography Pure Compound Pure Compound Chromatography->Pure Compound MS_Analysis MS_Analysis Pure Compound->MS_Analysis Mass Spectrometry NMR_Analysis NMR_Analysis Pure Compound->NMR_Analysis NMR Spectroscopy Molecular_Formula Molecular_Formula MS_Analysis->Molecular_Formula HR-MS Fragmentation Fragmentation MS_Analysis->Fragmentation MS/MS 1D_NMR 1D_NMR NMR_Analysis->1D_NMR 1H, 13C 2D_NMR 2D_NMR NMR_Analysis->2D_NMR COSY, HSQC, HMBC Final_Structure Final_Structure Molecular_Formula->Final_Structure Fragmentation->Final_Structure 1D_NMR->Final_Structure 2D_NMR->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Unraveling the Cytotoxic Enigma of Miyakamide A1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Miyakamide A1, a modified tripeptide originating from the fungus Aspergillus flavus, has demonstrated notable cytotoxic and growth-inhibitory properties. This document provides a comprehensive technical guide on the current understanding of this compound, with a primary focus on its mechanism of action. Due to the limited specific research on its precise molecular pathways, this guide synthesizes the available data on this compound with established principles of cytotoxicity and apoptosis induction, offering a foundational framework for future investigation. We present known quantitative bioactivity, generalized experimental protocols for assessing cytotoxicity, and a hypothetical signaling pathway to stimulate further research into this promising molecule.

Introduction

This compound is a natural product belonging to the family of modified tripeptides.[1] Isolated from the culture broth of Aspergillus flavus var. columnaris FKI-0739, it is structurally defined as N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine.[1] Early investigations have revealed its potential as a bioactive compound, exhibiting inhibitory effects against the brine shrimp Artemia salina and cytotoxic activity against murine leukemia P388 cells.[1] While these findings underscore its potential as an anticancer or antimicrobial agent, the intricate molecular mechanisms governing its bioactivity remain largely uncharted. This guide aims to consolidate the existing knowledge and provide a structured approach to understanding the potential mechanism of action of this compound.

Quantitative Bioactivity Data

The known biological activities of this compound are summarized in the table below. This data provides a quantitative measure of its potency and serves as a benchmark for future structure-activity relationship (SAR) studies and mechanistic investigations.

Assay Organism/Cell Line Endpoint Value Reference
Growth InhibitionArtemia salina (brine shrimp)MIC5 µg/mL[1]
CytotoxicityP388 (murine leukemia)IC5010.5 µg/mL[1]
Antimicrobial ActivityXanthomonas campestris pv. oryzaeMIC100 µg/mL[1]

Hypothetical Mechanism of Action: Induction of Apoptosis

While the precise molecular target of this compound has not been elucidated, its cytotoxic profile against a cancer cell line suggests the induction of programmed cell death, or apoptosis, as a plausible mechanism of action. Apoptosis is a tightly regulated cellular process essential for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. Many cytotoxic natural products exert their effects by initiating apoptotic cascades.

Based on the general understanding of cytotoxic compounds, a hypothetical signaling pathway for this compound-induced apoptosis is proposed below. It is crucial to emphasize that this pathway is a generalized model and requires experimental validation for this compound.

Miyakamide_A1_Hypothetical_Pathway Miyakamide_A1 This compound Cell_Membrane Cell Membrane Miyakamide_A1->Cell_Membrane Crosses Unknown_Target Putative Molecular Target (e.g., Receptor, Enzyme) Cell_Membrane->Unknown_Target Signal_Transduction Signal Transduction Cascade Unknown_Target->Signal_Transduction Mitochondrion Mitochondrion Signal_Transduction->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis DNA_Fragmentation DNA Fragmentation Apoptosis->DNA_Fragmentation Membrane_Blebbing Membrane Blebbing Apoptosis->Membrane_Blebbing

Caption: Hypothetical apoptotic pathway induced by this compound.

This proposed pathway postulates that this compound, after entering the cell, interacts with an unknown molecular target. This interaction triggers a downstream signaling cascade that converges on the mitochondria, leading to the release of cytochrome c. The release of cytochrome c initiates the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothetical mechanism of action and identify the specific molecular players involved, a series of well-established experimental protocols can be employed. The following outlines key methodologies.

Cell Viability and Cytotoxicity Assays

Objective: To determine the dose-dependent cytotoxic effect of this compound on various cancer cell lines.

Methodology (MTT Assay):

  • Seed cancer cells (e.g., P388, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%, using a dose-response curve.

Apoptosis_Detection_Workflow Cell_Treatment Treat Cells with this compound Cell_Harvesting Harvest and Wash Cells Cell_Treatment->Cell_Harvesting Staining Stain with Annexin V-FITC and PI Cell_Harvesting->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Apoptotic Cell Population Flow_Cytometry->Data_Analysis

References

Miyakamide A1: A Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the currently available scientific literature on the biological activity of Miyakamide A1, a natural product isolated from the fungus Aspergillus flavus var. columnaris (strain FKI-0739). While this compound has demonstrated cytotoxic and antimicrobial properties, this guide will also highlight the existing gaps in the publicly available data, particularly concerning its mechanism of action and detailed experimental protocols.

Chemical and Physical Properties

This compound is a tripeptide derivative with the following characteristics:

  • Chemical Name: N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine

  • Molecular Formula: C₃₁H₃₂N₄O₃

  • Molecular Weight: 508.63 g/mol

  • Appearance: Pale yellow powder

  • Solubility: Soluble in DMSO, methanol, acetone, and chloroform. Insoluble in water and hexane.[1]

Spectrum of Biological Activity

This compound has been evaluated for its cytotoxic and antimicrobial activities. The quantitative data from these initial screenings are summarized below.

Table 1: Quantitative Biological Activity of this compound
Activity TypeTargetMetricValueReference
CytotoxicityP388 murine leukemia cellsIC₅₀10.5 µg/mL[1]
ToxicityBrine shrimp (Artemia salina)MIC5 µg/mL[1]
AntimicrobialXanthomonas campestris pv. oryzaeMIC100 µg/mL (weak activity)[1]

Experimental Methodologies

Detailed experimental protocols for the biological evaluation of this compound are not fully available in the public domain. The primary research article, "New antibiotics miyakamides produced by a fungus" published in The Journal of Antibiotics (2002, 55, 952-961), contains the specific methodologies; however, access to the full text of this document is restricted. Based on standard practices in the field, the following are general descriptions of the likely assays performed.

Brine Shrimp Lethality Assay (for Artemia salina)

This assay is a common preliminary screen for cytotoxicity. A solution of this compound at various concentrations would be prepared in a suitable solvent (e.g., DMSO) and then diluted in artificial seawater. A defined number of brine shrimp nauplii (larvae) are introduced into the solutions. After a specified incubation period (typically 24 hours), the number of surviving nauplii is counted, and the minimal concentration that inhibits the viability of the shrimp (MIC) is determined.

Cytotoxicity Assay against P388 Cells

The in vitro cytotoxicity of this compound was likely assessed using a cell viability assay, such as the MTT or XTT assay. In this type of experiment, P388 murine leukemia cells would be cultured in a multi-well plate and exposed to a range of concentrations of this compound. After an incubation period (e.g., 48 or 72 hours), a reagent is added that is converted into a colored product by metabolically active (i.e., living) cells. The amount of colored product, which is proportional to the number of viable cells, is measured using a spectrophotometer. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Assay (for Xanthomonas campestris pv. oryzae)

The weak antimicrobial activity of this compound was likely determined using a broth microdilution or agar (B569324) diffusion method. In a broth microdilution assay, serial dilutions of this compound would be prepared in a liquid growth medium in a multi-well plate. A standardized suspension of Xanthomonas campestris pv. oryzae is then added to each well. The plates are incubated, and the lowest concentration of the compound that prevents visible bacterial growth is recorded as the Minimum Inhibitory Concentration (MIC).

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information detailing the mechanism of action or the specific cellular signaling pathways affected by this compound. Further research is required to elucidate how this compound exerts its cytotoxic and antimicrobial effects.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the initial screening and biological activity determination of a novel natural product like this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_screening Biological Activity Screening cluster_results Data Analysis fungus Aspergillus flavus var. columnaris (FKI-0739) fermentation Fermentation fungus->fermentation extraction Extraction & Chromatography fermentation->extraction miyakamide_a1 Pure this compound extraction->miyakamide_a1 cytotoxicity Cytotoxicity Assay (P388 cells) miyakamide_a1->cytotoxicity Test Compound brine_shrimp Brine Shrimp Lethality Assay miyakamide_a1->brine_shrimp Test Compound antimicrobial Antimicrobial Assay (X. campestris) miyakamide_a1->antimicrobial Test Compound ic50 IC50 Calculation cytotoxicity->ic50 mic MIC Determination brine_shrimp->mic antimicrobial->mic

Caption: Generalized workflow for the isolation and biological screening of this compound.

Conclusion and Future Directions

This compound is a fungal metabolite with demonstrated cytotoxic activity against P388 murine leukemia cells and toxicity towards Artemia salina. It also exhibits weak antimicrobial activity against the plant pathogen Xanthomonas campestris pv. oryzae. While these initial findings are promising, a significant knowledge gap exists regarding its mechanism of action. Future research should prioritize elucidating the molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential. Access to the detailed experimental protocols from the original publication would be a critical first step in advancing these research efforts.

References

In Vitro Activity of Miyakamide A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of Miyakamide A1, a natural product isolated from the culture broth of Aspergillus flavus var. columnaris FKI-0739.[1] This document summarizes the available quantitative data, outlines relevant experimental protocols, and presents visual representations of experimental workflows and potential signaling pathways.

Core Compound Information

This compound is a pale yellow powder with the molecular formula C₃₁H₃₂N₄O₃ and a molecular weight of 508.63.[1] Its chemical structure is N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine.[1] It is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), methanol (B129727) (MeOH), acetone, and chloroform (B151607) (CHCl₃), and insoluble in water (H₂O) and hexane.[1]

Quantitative Biological Data

The known in vitro biological activities of this compound are summarized in the table below. This data highlights its cytotoxic and weak antimicrobial properties.

Assay Type Organism/Cell Line Parameter Activity
CytotoxicityP388 (Murine Leukemia)IC₅₀10.5 µg/mL
Brine Shrimp LethalityArtemia salinaMIC5 µg/mL
AntimicrobialXanthomonas campestris pv. oryzaeMIC100 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and are intended to be representative of the methods used to obtain the reported data.

P388 Murine Leukemia Cell Cytotoxicity Assay

The cytotoxicity of this compound against the P388 cell line is typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

  • P388 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • A suspension of P388 cells is seeded into 96-well microplates at a density of approximately 1 x 10⁴ cells per well.

  • This compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations in the culture medium.

  • The diluted compound is added to the wells containing the cells and incubated for a period of 48 to 72 hours.

  • Following incubation, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Brine Shrimp Lethality Assay (Artemia salina)

This assay is a simple and rapid method for preliminary assessment of cytotoxicity.

1. Hatching of Brine Shrimp:

  • Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.

  • The hatched nauplii are collected for the assay.

2. Assay Procedure:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to achieve a range of concentrations.

  • Approximately 10-15 nauplii are added to each well of a 24-well plate or small vials containing the different concentrations of this compound.

  • The plates are incubated for 24 hours under illumination.

  • After the incubation period, the number of dead nauplii in each well is counted.

  • The MIC (Minimum Inhibitory Concentration) or LC₅₀ (Lethal Concentration 50%) is determined by analyzing the mortality rate at different concentrations.

Antimicrobial Assay (Xanthomonas campestris pv. oryzae)

The weak antimicrobial activity of this compound can be evaluated using the agar (B569324) diffusion method.

1. Preparation of Inoculum:

  • A pure culture of Xanthomonas campestris pv. oryzae is grown in a suitable broth medium to a standardized turbidity.

2. Assay Procedure:

  • The surface of an agar plate (e.g., Nutrient Agar or Mueller-Hinton Agar) is uniformly inoculated with the bacterial suspension.

  • Sterile filter paper discs are impregnated with known concentrations of this compound and placed on the agar surface.

  • A disc impregnated with the solvent used to dissolve this compound serves as a negative control, and a standard antibiotic disc can be used as a positive control.

  • The plates are incubated at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc. The MIC is the lowest concentration that inhibits visible bacterial growth.

Visualizations

Experimental Workflow for In Vitro Screening

The following diagram illustrates a general workflow for the in vitro screening of a natural product like this compound.

G cluster_0 Isolation and Identification cluster_1 In Vitro Bioassays cluster_2 Data Analysis Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Chromatography Chromatography Extraction->Chromatography Structure Elucidation Structure Elucidation Chromatography->Structure Elucidation Cytotoxicity Assay Cytotoxicity Assay Structure Elucidation->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Assay Structure Elucidation->Antimicrobial Assay Other Bioassays Other Bioassays Structure Elucidation->Other Bioassays IC50/MIC Determination IC50/MIC Determination Cytotoxicity Assay->IC50/MIC Determination Antimicrobial Assay->IC50/MIC Determination Other Bioassays->IC50/MIC Determination Activity Profiling Activity Profiling IC50/MIC Determination->Activity Profiling Lead Identification Lead Identification Activity Profiling->Lead Identification

Caption: A generalized workflow for natural product screening.

Hypothetical Signaling Pathway for Cytotoxicity

While the specific mechanism of action for this compound has not been elucidated, many cytotoxic natural products induce apoptosis. The diagram below illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be investigated for this compound.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Stress Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: A hypothetical intrinsic apoptosis pathway.

References

Miyakamide A1: Unveiling Potential Therapeutic Targets of a Fungal Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Introduction

Miyakamide A1 is a cyclic peptide natural product isolated from the fungus Aspergillus flavus var. columnaris.[1] Like many secondary metabolites derived from fungi, this compound has demonstrated cytotoxic activity, suggesting its potential as a starting point for the development of novel therapeutic agents. This technical guide synthesizes the currently available information on this compound and explores its potential therapeutic targets by drawing parallels with other known fungal cyclic peptides. Due to the limited specific research on this compound's mechanism of action, this document focuses on summarizing established data and postulating probable biological activities to guide future research endeavors.

Known Biological Activity of this compound

To date, the documented biological activity of this compound is primarily centered on its cytotoxicity against murine leukemia cells (P388) and brine shrimp (Artemia salina). The quantitative data available from these studies are summarized below.

Assay Test Organism/Cell Line Result Value
CytotoxicityP388 (murine leukemia) cellsIC5010.5 µg/mL
Growth InhibitionArtemia salina (brine shrimp)MIC5 µg/mL

Table 1: Summary of Quantitative Cytotoxicity Data for this compound [1]

Experimental Protocols

Detailed experimental protocols for the specific studies that generated the data in Table 1 are not extensively publicly available. However, based on standard methodologies for these types of assays, the protocols would likely involve the following steps:

P388 Cytotoxicity Assay (Hypothetical Protocol)

  • Cell Culture: P388 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions are then prepared in the cell culture medium.

  • Cell Treatment: P388 cells are seeded in 96-well plates at a predetermined density. After allowing the cells to attach (if applicable), they are treated with the various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Brine Shrimp Lethality Assay (Hypothetical Protocol)

  • Hatching of Brine Shrimp Cysts: Artemia salina cysts are hatched in artificial seawater under constant aeration and light for 24-48 hours.

  • Assay Setup: A series of dilutions of this compound are prepared in artificial seawater in multi-well plates.

  • Exposure: A specific number of brine shrimp nauplii (larvae) are added to each well containing the different concentrations of this compound. A control well with only artificial seawater is also included.

  • Incubation: The plates are incubated for 24 hours under light.

  • Mortality Assessment: The number of dead nauplii in each well is counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration. The MIC (Minimum Inhibitory Concentration) or LC50 (Lethal Concentration 50%) is determined from the dose-response data.

Postulated Therapeutic Targets and Mechanisms of Action

Given the limited direct evidence for this compound's therapeutic targets, we can infer potential mechanisms based on the known activities of other fungal cyclic peptides.

1. Cell Membrane Disruption

A common mechanism of action for cytotoxic cyclic peptides is the disruption of the cell membrane's integrity. These peptides can often insert themselves into the lipid bilayer, forming pores or channels that lead to leakage of essential ions and small molecules, ultimately causing cell death.

cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Miyakamide_A1 This compound Pore_Formation Pore/Channel Formation Miyakamide_A1->Pore_Formation Insertion into membrane Ion_Leakage Ion & Solute Leakage Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: Postulated mechanism of this compound-induced cell death via membrane disruption.

2. Induction of Apoptosis

Many cytotoxic natural products exert their effects by inducing programmed cell death, or apoptosis. This can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.

Miyakamide_A1 This compound Cellular_Stress Cellular Stress Miyakamide_A1->Cellular_Stress Apoptotic_Signal Initiation of Apoptotic Signal Cellular_Stress->Apoptotic_Signal Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical apoptotic pathway initiated by this compound.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, further research is imperative. The following experimental workflow is proposed to identify its specific molecular targets and mechanism of action.

cluster_workflow Proposed Research Workflow for this compound Start This compound Cell_Based_Assays Cell-Based Assays (e.g., Apoptosis, Cell Cycle) Start->Cell_Based_Assays Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Cell_Based_Assays->Target_ID Mechanism_Validation Mechanism Validation (e.g., Gene Knockdown/out, Enzyme Inhibition Assays) Target_ID->Mechanism_Validation In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_Validation->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A logical workflow for the future investigation of this compound's therapeutic potential.

This compound is a fungal metabolite with demonstrated cytotoxic properties. While its specific therapeutic targets remain to be discovered, its activity against a cancer cell line makes it a compound of interest for further investigation. By analogy with other fungal cyclic peptides, its mechanism of action may involve cell membrane disruption or the induction of apoptosis. The proposed research workflow outlines a systematic approach to uncover the molecular basis of this compound's cytotoxicity, which is a critical step in evaluating its potential as a novel therapeutic agent. The information presented in this guide is intended to provide a foundation for researchers and drug development professionals to build upon in their exploration of this promising natural product.

References

Methodological & Application

Application Notes and Protocols: Extraction of Miyakamide A1 from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamide A1 is a secondary metabolite produced by the fungus Aspergillus flavus Link var. columnaris FKI-0739. It belongs to a family of related compounds including Miyakamide A2, B1, and B2. These compounds have demonstrated biological activity, including growth inhibitory effects against brine shrimp (Artemia salina), suggesting potential for further investigation in drug development programs. This document provides a detailed, representative protocol for the extraction and purification of this compound from fungal culture, based on established methodologies for isolating secondary metabolites from Aspergillus species.

Data Presentation

The following table summarizes the expected yields at various stages of a representative extraction and purification process for this compound. Please note that these values are illustrative and actual yields may vary depending on culture conditions and experimental execution.

Extraction/Purification StageStarting MaterialProductRepresentative Yield (per 10L culture)Purity
Solvent Extraction 10 L Fungal Culture BrothCrude Extract5 - 10 gLow
Silica (B1680970) Gel Chromatography 5 g Crude ExtractSemi-purified Fraction500 - 1000 mgMedium
Preparative HPLC 500 mg Semi-purified FractionPurified this compound50 - 100 mgHigh (>95%)

Experimental Protocols

This section details a representative protocol for the cultivation of Aspergillus flavus FKI-0739, followed by the extraction and purification of this compound.

Fungal Cultivation
  • Organism: Aspergillus flavus Link var. columnaris FKI-0739

  • Culture Medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich medium.

  • Inoculation: Inoculate 10 L of sterile PDB with a spore suspension or mycelial culture of A. flavus FKI-0739.

  • Fermentation: Incubate the culture at 28°C for 7-10 days with shaking (150 rpm) to ensure adequate aeration and mycelial growth.

Extraction
  • After the incubation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter.

  • Combine the mycelia and the filtrate for extraction.

  • Extract the combined broth and mycelia three times with an equal volume of ethyl acetate (B1210297). For a 10 L culture, use 10 L of ethyl acetate for each extraction.

  • Combine the organic (ethyl acetate) layers from the three extractions.

  • Concentrate the combined organic extract under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

a. Silica Gel Column Chromatography:

  • Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed in a suitable solvent system, such as a gradient of hexane (B92381) and ethyl acetate.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light or a staining reagent).

  • Combine the fractions containing the compounds of interest based on their TLC profiles.

  • Evaporate the solvent from the combined fractions to obtain a semi-purified extract.

b. Preparative High-Performance Liquid Chromatography (HPLC):

  • Dissolve the semi-purified extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Perform preparative HPLC using a C18 reverse-phase column.

  • Use a mobile phase gradient of water and acetonitrile (B52724) (or methanol), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm) to detect the peaks corresponding to this compound.

  • Collect the peak corresponding to this compound.

  • Remove the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

  • Confirm the purity and identity of the final compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Inoculation of Aspergillus flavus FKI-0739 fermentation Fermentation (7-10 days) start->fermentation filtration Filtration fermentation->filtration solvent_extraction Solvent Extraction (Ethyl Acetate) filtration->solvent_extraction concentration Concentration (Rotary Evaporator) solvent_extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc analysis Purity & Structural Analysis (HPLC, MS, NMR) prep_hplc->analysis end Purified this compound analysis->end

Caption: A flowchart illustrating the major steps in the extraction and purification of this compound.

Disclaimer: The experimental protocols provided in this document are representative and based on general methodologies for the extraction of fungal secondary metabolites. The specific details of the original isolation of this compound were not publicly accessible at the time of writing. For precise experimental parameters, it is recommended to consult the original scientific literature: Shiomi, K., Enomoto, Y., Shinose, M., Takahashi, Y., Iwai, Y., & Omura, S. (2000). New antibiotics, miyakamides A1, A2, B1, and B2, produced by a fungus. The Journal of antibiotics, 53(1), 61–64.

Application Notes and Protocols for the Purification of Miyakamide A1 by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamide A1 is a modified tripeptide, specifically N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine, originally isolated from the fungus Aspergillus flavus var. columnaris FKI-0739.[1] This natural product has demonstrated biological activity, including cytotoxicity against P388 cancer cells, making it a compound of interest for further investigation in drug discovery and development.[1] High-Performance Liquid Chromatography (HPLC) is a critical technique for the isolation and purification of such natural products from complex fungal extracts, enabling the acquisition of highly pure material required for detailed biological and structural analyses.[2][3]

This document provides a detailed application note and a representative protocol for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Data Presentation

The following table summarizes the expected quantitative data from a typical preparative HPLC purification of this compound from a crude fungal extract. These values are representative and may vary based on the specific fermentation and extraction conditions.

ParameterCrude ExtractPost-SPEPreparative HPLC Fraction
Total Mass (mg) 10002005
Purity of this compound (%) <1~10>95
Retention Time (min) N/A18.5 (Analytical)25.2 (Preparative)
Yield (%) N/AN/A~50 (from semi-pure)

Experimental Protocols

Fungal Fermentation and Extraction
  • Organism: Aspergillus flavus var. columnaris FKI-0739.

  • Culture Medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich medium.

  • Fermentation: The fungus is cultured in liquid medium for 7-14 days at 25-28°C with shaking (150 rpm) to ensure aeration.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth with an equal volume of ethyl acetate (B1210297) three times.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to yield the crude extract.

Sample Preparation: Solid-Phase Extraction (SPE)

For complex crude extracts, an initial clean-up and fractionation step using SPE is recommended to remove highly polar and non-polar impurities, thereby improving the efficiency and longevity of the HPLC column.[4]

  • SPE Cartridge: C18 reverse-phase cartridge.

  • Conditioning: Wash the cartridge with 2-3 column volumes of methanol (B129727), followed by 2-3 column volumes of deionized water.

  • Loading: Dissolve the crude extract in a minimal amount of methanol or DMSO and dilute with water before loading onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of water to remove salts and very polar compounds.

  • Elution: Elute the compounds with a stepwise gradient of increasing methanol or acetonitrile (B52724) concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect each fraction separately.

  • Analysis: Analyze the fractions by analytical HPLC to identify the fraction(s) containing this compound.

Preparative HPLC Purification of this compound

This protocol is a representative method for the purification of this compound based on common practices for fungal peptides.[3][5][6]

  • Instrumentation: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.

  • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    40 70
    45 100
    50 100
    51 30

    | 60 | 30 |

  • Flow Rate: 15 mL/min.

  • Detection: UV detection at 220 nm and 280 nm.

  • Injection Volume: Dependent on the concentration of the semi-purified extract dissolved in a suitable solvent (e.g., methanol or DMSO).

  • Fraction Collection: Collect fractions based on the elution profile of the target peak corresponding to this compound.

  • Post-Purification: Combine the pure fractions, evaporate the organic solvent, and lyophilize the aqueous solution to obtain pure this compound as a powder.[7]

Purity Analysis

The purity of the final product should be assessed using analytical HPLC.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Program: A steeper gradient than the preparative method (e.g., 5% to 95% Mobile Phase B over 30 minutes).

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 220 nm and 280 nm.

Visualizations

HPLC_Purification_Workflow cluster_extraction Extraction & Pre-purification cluster_hplc HPLC Purification cluster_analysis Analysis & Characterization Fermentation Aspergillus flavus Fermentation CrudeExtract Crude Ethyl Acetate Extract Fermentation->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE SemiPure Semi-pure this compound Fraction SPE->SemiPure PrepHPLC Preparative RP-HPLC SemiPure->PrepHPLC Fractionation Fraction Collection PrepHPLC->Fractionation Evaporation Solvent Evaporation & Lyophilization Fractionation->Evaporation PureCompound Pure this compound (>95%) Evaporation->PureCompound AnalyticalHPLC Analytical HPLC for Purity Check PureCompound->AnalyticalHPLC Bioassay Biological Assays (e.g., Cytotoxicity) PureCompound->Bioassay

Caption: Workflow for the purification of this compound.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell MiyakamideA1 This compound Mitochondrion Mitochondrion MiyakamideA1->Mitochondrion Induces Stress Bax Bax Activation Mitochondrion->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible apoptosis pathway induced by cytotoxic compounds.

References

Miyakamide A1: Analytical Standards and Characterization Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Miyakamide A1 is a cyclic peptide metabolite isolated from the fungus Aspergillus flavus var. columnaris. As a compound with demonstrated cytotoxic activities, this compound is of significant interest to researchers in drug discovery and development. This document provides detailed application notes and protocols for the analytical standards and characterization of this compound, intended for researchers, scientists, and drug development professionals.

This compound, with the chemical formula C₃₁H₃₂N₄O₃ and a molecular weight of 508.63, is a pale yellow powder.[1] It is soluble in common organic solvents such as DMSO, methanol (B129727), acetone (B3395972), and chloroform, but insoluble in water and hexane.[1] This document outlines the methodologies for the isolation, purification, and analytical characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Additionally, it summarizes its known biological activities.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₃₁H₃₂N₄O₃[1]
Molecular Weight508.63 g/mol [1]
AppearancePale yellow powder[1]
SolubilitySoluble in DMSO, MeOH, acetone, CHCl₃; Insoluble in H₂O, hexane[1]
Cytotoxicity (P388 cells IC₅₀)10.5 µg/mL[1]
Antimicrobial Activity (MIC against Xanthomonas campestris pv. oryzae)100 µg/mL[1]

Experimental Protocols

Isolation and Purification of this compound

The following workflow outlines the general procedure for the isolation and purification of this compound from a culture of Aspergillus flavus var. columnaris.

cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification Culture Aspergillus flavus var. columnaris culture broth Centrifugation Centrifugation Culture->Centrifugation Mycelia Mycelia Centrifugation->Mycelia Supernatant Supernatant Centrifugation->Supernatant Acetone_Extraction Acetone Extraction Mycelia->Acetone_Extraction EtOAc_Extraction Ethyl Acetate (B1210297) Extraction Supernatant->EtOAc_Extraction Concentration Concentration Acetone_Extraction->Concentration Concentration->EtOAc_Extraction Aqueous_Layer Aqueous Layer (discard) EtOAc_Extraction->Aqueous_Layer Organic_Layer Organic Layer EtOAc_Extraction->Organic_Layer Evaporation Evaporation to Dryness Organic_Layer->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Silica_Gel Silica (B1680970) Gel Chromatography (CHCl₃-MeOH gradient) Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography (MeOH) Silica_Gel->Sephadex Prep_HPLC Preparative HPLC (ODS, MeOH-H₂O) Sephadex->Prep_HPLC Pure_Miyakamide_A1 Pure this compound Prep_HPLC->Pure_Miyakamide_A1

Figure 1: Workflow for the isolation and purification of this compound.

Protocol:

  • Fermentation: Culture Aspergillus flavus var. columnaris in a suitable broth medium.

  • Extraction:

    • Separate the mycelia from the culture broth by centrifugation.

    • Extract the mycelia with acetone. Concentrate the acetone extract in vacuo.

    • Extract the supernatant and the concentrated mycelial extract with ethyl acetate.

    • Combine the ethyl acetate extracts and evaporate to dryness to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica gel column chromatography using a chloroform-methanol gradient.

    • Further purify the active fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Perform final purification by preparative reverse-phase HPLC on an ODS column with a methanol-water mobile phase to obtain pure this compound.

Analytical HPLC Characterization

Purpose: To determine the purity of this compound and for quantitative analysis.

Instrumentation and Conditions:

ParameterSpecification
Column Reverse-phase C18 (e.g., ODS, 5 µm, 4.6 x 250 mm)
Mobile Phase Isocratic mixture of Methanol and Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient

Procedure:

  • Prepare a standard solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare sample solutions by dissolving the purified this compound in methanol.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Record the chromatograms and determine the retention time and peak area for this compound. Purity can be assessed by the relative peak area.

NMR Spectroscopic Analysis

Purpose: Structural elucidation and confirmation of this compound.

Instrumentation and Conditions:

ParameterSpecification
Spectrometer 400 MHz or higher NMR spectrometer
Solvent CDCl₃ or DMSO-d₆
Techniques ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC
Internal Standard Tetramethylsilane (TMS)

¹H and ¹³C NMR Data for this compound (in CDCl₃):

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, mult., J in Hz)
N-Acetyl
CH₃22.91.98 (s)
CO170.1-
Phenylalanine-1
α-CH53.84.85 (q, 7.3)
β-CH₂38.13.15 (dd, 13.7, 7.3), 3.05 (dd, 13.7, 7.3)
Phenyl C-1'136.7-
Phenyl C-2',6'129.27.15 (d, 7.3)
Phenyl C-3',5'128.57.25 (t, 7.3)
Phenyl C-4'126.87.20 (t, 7.3)
N-Methyl-Phenylalanine-2
N-CH₃31.52.80 (s)
α-CH60.25.20 (t, 7.8)
β-CH₂37.53.25 (dd, 13.7, 7.8), 2.95 (dd, 13.7, 7.8)
Phenyl C-1''137.2-
Phenyl C-2'',6''129.07.05 (d, 7.3)
Phenyl C-3'',5''128.27.20 (t, 7.3)
Phenyl C-4''126.57.10 (t, 7.3)
CO171.5-
Didehydrotryptamine
α-C129.8-
β-CH111.56.95 (s)
Indole C-2'''124.57.00 (s)
Indole C-3'''110.8-
Indole C-3a'''127.5-
Indole C-4'''119.87.30 (d, 8.3)
Indole C-5'''121.87.15 (t, 7.8)
Indole C-6'''119.27.10 (t, 7.8)
Indole C-7'''111.27.55 (d, 7.8)
Indole C-7a'''136.2-
Indole NH-8.10 (br s)
CH₂-N40.53.60 (t, 6.8)
CH₂-CH₂-N25.22.90 (t, 6.8)
Mass Spectrometric Analysis

Purpose: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation and Conditions:

ParameterSpecification
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)
Ionization Source Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB)
Mode Positive Ion Mode
Analysis Type Full Scan and Product Ion Scan (MS/MS)

Expected Results:

  • High-Resolution MS: An [M+H]⁺ ion at m/z 509.250, corresponding to the molecular formula C₃₁H₃₃N₄O₃⁺.

  • MS/MS Fragmentation: Key fragment ions corresponding to the loss of the N-acetyl group, cleavage of the peptide bonds, and fragmentation of the didehydrotryptamine moiety.

Biological Activity and Potential Mechanism of Action

This compound has demonstrated cytotoxic activity against P388 murine leukemia cells with an IC₅₀ value of 10.5 µg/mL.[1] While the precise signaling pathway and mechanism of action for this compound's cytotoxicity have not been fully elucidated, many cytotoxic natural products induce apoptosis in cancer cells. A generalized potential pathway is illustrated below.

Miyakamide_A1 This compound Cell_Membrane Cell Membrane Interaction/Uptake Miyakamide_A1->Cell_Membrane Intracellular_Target Intracellular Target(s) (e.g., Proteins, DNA) Cell_Membrane->Intracellular_Target Stress_Response Cellular Stress Response (e.g., ROS production) Intracellular_Target->Stress_Response Apoptosis_Initiation Initiation of Apoptosis Stress_Response->Apoptosis_Initiation Caspase_Activation Caspase Cascade Activation Apoptosis_Initiation->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Figure 2: A generalized potential mechanism of cytotoxic action for this compound.

Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the analytical characterization of this compound. Adherence to these methodologies will ensure the accurate identification, quantification, and purity assessment of this promising natural product, facilitating further research into its therapeutic potential.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Miyakamide A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamide A1 is a natural product isolated from the fungus Aspergillus flavus var. columnaris FKI-0739. It is a cyclic peptide that has demonstrated cytotoxic effects against murine leukemia P388 cells, with a reported IC50 value of 10.5 µg/ml. As a potential candidate for drug development, a thorough understanding of its cytotoxic profile is essential. This document provides detailed protocols for a panel of cell-based assays to characterize the cytotoxic and apoptotic effects of this compound on mammalian cells.

These application notes will guide researchers in utilizing three common and robust cytotoxicity assays: the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and the Caspase-Glo® 3/7 assay to quantify apoptosis. The data generated from these assays will provide a comprehensive understanding of the dose-dependent and time-course effects of this compound on cell viability and the underlying cell death mechanisms.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the described experimental protocols.

Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)

This compound Concentration (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100
11.1030.07587.9
50.8760.06169.8
100.6210.04549.5
250.3150.02825.1
500.1580.01912.6
1000.0790.0116.3

Table 2: Membrane Integrity Assessment by LDH Release Assay

This compound Concentration (µg/mL)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0.1020.0080
10.1250.0115.7
50.2580.02138.6
100.4120.03576.7
250.6340.048131.9
500.8150.062176.6
1000.9230.071203.2
Lysis Control0.5140.042100

Table 3: Apoptosis Induction by Caspase-3/7 Activation

This compound Concentration (µg/mL)Mean Luminescence (RLU)Standard DeviationFold Increase in Caspase-3/7 Activity
0 (Vehicle Control)15,2341,2871.0
122,8511,9311.5
568,5535,7924.5
10121,87210,2988.0
2591,4047,7156.0
5045,7023,8653.0
10022,8511,9311.5

Experimental Workflow

G Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Cell Culture and Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Seed cells in 96-well plates treatment Treat cells with this compound (various concentrations) cell_culture->treatment incubation Incubate for desired time periods (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay caspase_assay Caspase-Glo 3/7 Assay (Apoptosis) incubation->caspase_assay readout Measure Absorbance/ Luminescence mtt_assay->readout ldh_assay->readout caspase_assay->readout calculation Calculate % Viability, % Cytotoxicity, Fold Change readout->calculation dose_response Generate Dose-Response Curves and IC50 Values calculation->dose_response

Caption: Workflow for assessing this compound cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[1]

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, or P388)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar levels. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).

  • Incubation: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][2] Incubate the plate for 2-4 hours at 37°C.[2][3]

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium from the wells. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[2] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of necrotic cell death.[4][5]

Materials:

  • Cells treated with this compound as described in the MTT assay protocol

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Maximum LDH Release Control: To the control wells designated for maximum LDH release, add 10 µL of the lysis buffer provided in the kit to the remaining 50 µL of medium and cells. Incubate for 45 minutes at 37°C.[6] Centrifuge the plate and transfer 50 µL of the supernatant to the new plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is used to determine the background signal.[6]

  • Calculation: Percentage cytotoxicity is calculated using the formula: % Cytotoxicity = 100 x (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[7]

Materials:

  • Cells treated with this compound as described in the MTT assay protocol (use white-walled 96-well plates for luminescence assays)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using white-walled 96-well plates.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use.[8]

  • Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[9]

  • Incubation: Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.[9]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Data can be expressed as fold change in caspase activity compared to the vehicle-treated control.

Signaling Pathway

G Proposed Apoptotic Pathway Induced by this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Miyakamide_A1 This compound Bcl2_family Bcl-2 family (Bax, Bak) Miyakamide_A1->Bcl2_family Stress Signal Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2_family->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Death_Receptors Death Receptors (e.g., Fas, TNFR) DISC DISC formation Death_Receptors->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3_7 Caspase-3, -7 Caspase8->Caspase3_7 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Apoptosis signaling pathways potentially activated by this compound.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Miyakamide A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamide A1 is a natural product isolated from the fungus Aspergillus flavus var. columnaris FKI-0739. Preliminary studies have indicated that this compound and its analogs exhibit biological activities, including weak antimicrobial effects. This document provides detailed application notes and protocols for the antimicrobial susceptibility testing of this compound to facilitate further research and drug development efforts.

Data Presentation

Antimicrobial Activity of this compound

The antimicrobial activity of this compound has been evaluated against a limited number of microorganisms. The available quantitative data is summarized in the table below.

Test OrganismAssay TypeResult (µg/mL)Reference
Xanthomonas campestris pv. oryzaeMinimum Inhibitory Concentration (MIC)100
Cytotoxicity Data of this compound

In addition to its antimicrobial properties, this compound has been assessed for its cytotoxic effects on a cancer cell line and its activity against brine shrimp.

Cell Line / OrganismAssay TypeResult (µg/mL)Reference
P388 (murine leukemia)IC5010.5
Artemia salina (brine shrimp)MIC5

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility and cytotoxicity of this compound. These are standard methods that can be adapted for testing this specific compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.

1. Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates (sterile)

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Plate reader (optional)

2. Procedure:

  • Preparation of this compound dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.

    • The final volume in each well should be 50 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculum Preparation:

    • Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the diluted inoculum to each well containing the this compound dilutions and the positive control well.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Results can be read visually or with a plate reader by measuring the optical density at 600 nm.

Protocol 2: Cytotoxicity Assay using MTT Method

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a mammalian cell line.

1. Materials:

  • This compound stock solution

  • Human or animal cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates (sterile)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • CO₂ incubator

  • Plate reader

2. Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_compound Prepare this compound Stock serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_culture Prepare Microbial Culture inoculum_prep Prepare Inoculum (0.5 McFarland) prep_culture->inoculum_prep inoculation Inoculate Plates serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_mic Read Minimum Inhibitory Concentration (MIC) incubation->read_mic

Caption: Workflow for MIC determination of this compound.

Proposed General Workflow for Mechanism of Action Studies

As the specific mechanism of action for this compound's antimicrobial activity is not yet elucidated, the following workflow outlines a general approach to investigate it.

G cluster_membrane Membrane Integrity cluster_macromolecular Macromolecular Synthesis cluster_other Other Targets cluster_conclusion Conclusion start Initial Observation of Antimicrobial Activity membrane_perm Membrane Permeabilization Assays (e.g., SYTOX Green) start->membrane_perm membrane_pot Membrane Depolarization Assays start->membrane_pot dna_synth DNA Synthesis Inhibition (e.g., radiolabeling) start->dna_synth protein_synth Protein Synthesis Inhibition start->protein_synth cell_wall_synth Cell Wall Synthesis Inhibition start->cell_wall_synth enzyme_inhibit Specific Enzyme Inhibition Assays start->enzyme_inhibit ros_production Reactive Oxygen Species (ROS) Production start->ros_production conclusion Elucidation of Mechanism of Action membrane_perm->conclusion membrane_pot->conclusion dna_synth->conclusion protein_synth->conclusion cell_wall_synth->conclusion enzyme_inhibit->conclusion ros_production->conclusion

Caption: General workflow for investigating the mechanism of action.

Application Notes and Protocols for Miyakamide Analogs in P388 Murine Leukemia Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the study of Miyakamide analogs, specifically referencing data available for Miyakamide A2 and the structurally distinct but functionally related compound, Malformin A1, on the P388 murine leukemia cancer cell line. While direct and extensive studies on Miyakamide A1 in P388 cells are not widely available in published literature, the data from related compounds offer valuable insights into potential experimental design and expected outcomes. These protocols are intended for use by researchers, scientists, and drug development professionals.

1. Quantitative Data Summary

The cytotoxic effects of Miyakamide A2 and Malformin A1 on the P388 cancer cell line have been quantified in independent studies. The following tables summarize the key cytotoxicity data.

Table 1: Cytotoxicity of Miyakamide A2 against P388 Cells

CompoundCell LineIC50 Value
Miyakamide A2P38812.2 µg/mL

Table 2: Cytotoxicity of Malformin A1 against P388 and other cell lines

CompoundCell LineIC50 ValueSelectivity Index (SI) for T. congolense
Malformin A1P38870.38 ng/mL3.33 to 4.67[1]
Malformin A1HeLa50.15 ng/mLNot Applicable[1]

2. Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of compounds like this compound in the P388 cell line.

2.1. Cell Culture and Maintenance

  • Cell Line: P388 (murine leukemia)

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

2.2. Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the IC50 value of a test compound.

  • Procedure:

    • Seed P388 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium.

    • Treat the cells with varying concentrations of the compound and incubate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

2.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Procedure:

    • Seed P388 cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

3. Signaling Pathways and Experimental Workflows

3.1. Hypothetical Signaling Pathway for Miyakamide-Induced Cell Death

Based on the known mechanisms of related compounds like Malformin A1, a potential signaling pathway for Miyakamide-induced cell death in P388 cells could involve the induction of apoptosis, necrosis, and autophagy.

G Miyakamide_A1 This compound Mitochondrial_Damage Mitochondrial Damage Miyakamide_A1->Mitochondrial_Damage ROS_Accumulation ROS Accumulation Mitochondrial_Damage->ROS_Accumulation ATP_Deletion ATP Deletion Mitochondrial_Damage->ATP_Deletion Caspase_Activation Caspase Activation ROS_Accumulation->Caspase_Activation AMPK_mTOR AMPK/mTOR Pathway ROS_Accumulation->AMPK_mTOR Necrosis Necrosis ATP_Deletion->Necrosis ATP_Deletion->AMPK_mTOR Apoptosis Apoptosis Caspase_Activation->Apoptosis Autophagy Autophagy AMPK_mTOR->Autophagy

Caption: Proposed mechanism of Miyakamide-induced cell death.

3.2. Experimental Workflow for Assessing Cytotoxicity and Apoptosis

The following diagram illustrates a standard workflow for investigating the effects of a novel compound on a cancer cell line.

G start Start cell_culture P388 Cell Culture start->cell_culture treatment Treat with this compound cell_culture->treatment incubation Incubate for 24-48h treatment->incubation mtt_assay MTT Assay for Cytotoxicity incubation->mtt_assay flow_cytometry Annexin V/PI Staining incubation->flow_cytometry ic50 Determine IC50 mtt_assay->ic50 end End ic50->end apoptosis_analysis Apoptosis Analysis flow_cytometry->apoptosis_analysis apoptosis_analysis->end G Compound_Treatment Compound Treatment Cellular_Uptake Cellular Uptake Compound_Treatment->Cellular_Uptake Target_Interaction Interaction with Cellular Target(s) Cellular_Uptake->Target_Interaction Signal_Transduction Signal Transduction Cascade Target_Interaction->Signal_Transduction Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Signal_Transduction->Apoptosis_Induction Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis_Induction->Cell_Death

References

Application Notes and Protocols: Brine Shrimp Lethality Assay for Miyakamide A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxicity of Miyakamide A1 using the brine shrimp lethality assay. This simple, rapid, and cost-effective bioassay is a valuable preliminary tool for assessing the biological activity of natural products.

Miyakamides, including this compound, were first isolated from the culture broth of Aspergillus flavus var. columnaris and have demonstrated activity against brine shrimp (Artemia salina). The brine shrimp lethality assay is a widely used method for preliminary cytotoxicity screening of natural products and other bioactive compounds[1][2][3][4].

Data Presentation

While a detailed dose-response study leading to an LC50 value for this compound from a brine shrimp lethality assay is not available in the cited literature, the minimum inhibitory concentration (MIC) against Artemia salina has been reported. For comparative purposes, cytotoxicity data against a cancer cell line is also included.

CompoundOrganism/Cell LineEndpointConcentration (µg/mL)
This compoundArtemia salinaMIC5
This compoundP388 cellsIC5010.5

Table 1: Cytotoxicity Data for this compound.

Experimental Workflow

The following diagram outlines the general workflow for the brine shrimp lethality assay.

BrineShrimpAssay Brine Shrimp Lethality Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis hatching Hatch Brine Shrimp Cysts in Artificial Seawater exposure Expose Nauplii to this compound Concentrations hatching->exposure solution_prep Prepare this compound Stock and Dilutions solution_prep->exposure incubation Incubate for 24 Hours exposure->incubation counting Count Surviving Nauplii incubation->counting calculation Calculate Percent Mortality and LC50 counting->calculation

Caption: Workflow of the Brine Shrimp Lethality Assay.

Experimental Protocols

This protocol is a generalized procedure suitable for a pure compound like this compound, based on established methods for the brine shrimp lethality assay.

Materials
  • Brine shrimp (Artemia salina) cysts

  • Sea salt or artificial seawater mixture

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Distilled water

  • Hatching tank or beaker

  • Light source

  • Air pump and tubing

  • 24-well microplate or small vials

  • Pipettes and tips

  • Magnifying glass or dissecting microscope

Methods

1. Preparation of Artificial Seawater

Dissolve 38 g of sea salt in 1 liter of distilled water and stir until fully dissolved.

2. Hatching of Brine Shrimp

  • Add approximately 50 mg of brine shrimp cysts to a hatching tank containing the prepared artificial seawater.

  • Aerate the water using an air pump and provide continuous illumination with a light source.

  • Allow the cysts to hatch for 24-48 hours at room temperature (25-30°C).

  • After hatching, the nauplii (larvae) can be separated from the unhatched cysts. The phototactic nauplii will be attracted to the light source, facilitating their collection with a pipette.

3. Preparation of Test Solutions

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to get a 10 mg/mL stock solution.

  • From the stock solution, prepare a series of dilutions in artificial seawater. It is important to keep the final DMSO concentration at or below 1% to avoid solvent toxicity to the brine shrimp.

  • A typical concentration range for testing could be 1, 10, 100, and 1000 µg/mL.

  • Prepare a negative control (artificial seawater with the same percentage of DMSO used in the test solutions) and a positive control (a known toxic substance like potassium dichromate).

4. Brine Shrimp Lethality Assay

  • Using a pipette, transfer 10-15 nauplii into each well of a 24-well plate or into individual vials.

  • Add the different concentrations of the this compound solutions to the wells. The final volume in each well should be consistent (e.g., 1 mL).

  • Each concentration should be tested in triplicate.

  • Incubate the plates for 24 hours under illumination at room temperature.

5. Data Collection and Analysis

  • After 24 hours, count the number of surviving nauplii in each well using a magnifying glass or a dissecting microscope.

  • Calculate the percentage of mortality for each concentration using the following formula: % Mortality = (Number of dead nauplii / Total number of nauplii) x 100

  • The LC50 (median lethal concentration) value can be determined by plotting the percentage of mortality against the logarithm of the concentration and using probit analysis or other appropriate statistical methods. An LC50 value below 1000 µg/mL is generally considered bioactive for crude extracts, while for pure compounds, a lower LC50 indicates higher cytotoxicity.

References

Application Notes and Protocols for Miyakamide A1 in Natural Product Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamide A1 is a natural product isolated from the fungus Aspergillus flavus var. columnaris.[1] As a member of the diverse family of fungal secondary metabolites, this compound holds potential for drug discovery and development, particularly in the area of oncology. Preliminary studies have demonstrated its cytotoxic effects against murine leukemia P388 cells, suggesting its potential as an anticancer agent.[1] These application notes provide a comprehensive guide for researchers interested in utilizing this compound in natural product screening programs. The protocols detailed below outline methods to assess its cytotoxic and potential pro-apoptotic activities, forming a basis for further investigation into its mechanism of action and therapeutic potential.

Data Presentation

Table 1: Reported Biological Activities of this compound
Biological ActivityCell Line/OrganismMetricValueReference
CytotoxicityP388 (murine leukemia)IC5010.5 µg/mL[1]
ToxicityArtemia salina (brine shrimp)MIC5 µg/mL[1]
Antimicrobial ActivityXanthomonas campestris pv. oryzaeMIC100 µg/mL[1]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line of interest (e.g., P388). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line (e.g., P388)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a blank control (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate for 48 hours under the same conditions.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Screening for Apoptosis Induction by Annexin V/Propidium Iodide Staining

This protocol is designed to determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Staining:

    • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate compensation controls for FITC and PI.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant for each treatment condition.

    • Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.

Visualizations

G cluster_0 Natural Product Screening Workflow cluster_1 Mechanism of Action Studies A This compound Stock Solution B Prepare Serial Dilutions A->B C Treat Cancer Cell Lines B->C D Incubate (e.g., 48 hours) C->D E Primary Screen: Cytotoxicity Assay (MTT) D->E F Data Analysis: Determine IC50 E->F G Hit Confirmation & Prioritization F->G H Secondary Screen: Apoptosis Assay (Annexin V/PI) G->H Active Compounds I Data Analysis: Quantify Apoptosis H->I J Further Mechanistic Studies (e.g., Western Blot for Caspases) I->J

Caption: Workflow for screening this compound's cytotoxic and apoptotic activity.

G cluster_0 Apoptotic Stimulus cluster_1 Apoptosis Execution Pathway Miyakamide_A1 This compound (Hypothesized Initiator) Caspase8 Caspase-8 Activation (Extrinsic Pathway) Miyakamide_A1->Caspase8 e.g., via Death Receptors Caspase9 Caspase-9 Activation (Intrinsic Pathway) Miyakamide_A1->Caspase9 e.g., via Mitochondrial Stress Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptotic_Body Apoptotic Body Formation DNA_Fragmentation->Apoptotic_Body

Caption: Generalized apoptosis pathways potentially affected by this compound.

References

Application Notes and Protocols: Miyakamide A1 for Studying Xanthomonas Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamides are a group of natural products isolated from the fungus Aspergillus flavus var. columnaris. Among them, Miyakamide A1 has been identified as having weak antimicrobial activity against the plant pathogenic bacterium Xanthomonas campestris pv. oryzae, the causal agent of bacterial leaf blight in rice. While research on the specific interactions between this compound and Xanthomonas is limited, this document provides a summary of the known data and generalized protocols to facilitate further investigation into its potential as a research tool or a lead compound for novel antibacterial agents.

Data Presentation

The antimicrobial activity of this compound and related compounds against Xanthomonas campestris pv. oryzae is summarized below. This data is based on initial screening and indicates a potential for further investigation.

CompoundTarget OrganismActivity TypeValueReference
This compoundXanthomonas campestris pv. oryzaeMinimum Inhibitory Concentration (MIC)100 µg/ml
Miyakamide A2Xanthomonas campestris pv. oryzaeMinimum Inhibitory Concentration (MIC)100 µg/ml
Miyakamide B1Xanthomonas campestris pv. oryzaeAntimicrobial ActivityNo activity reported
Miyakamide B2Xanthomonas campestris pv. oryzaeAntimicrobial ActivityNo activity reported

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Xanthomonas species using a broth microdilution method. This protocol can be adapted for specific Xanthomonas strains and laboratory conditions.

Protocol: Broth Microdilution MIC Assay for this compound against Xanthomonas

1. Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
  • Xanthomonas species (e.g., Xanthomonas campestris pv. oryzae)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
  • Sterile 96-well microtiter plates
  • Spectrophotometer or microplate reader
  • Incubator (28-30°C)
  • Positive control antibiotic (e.g., streptomycin)
  • Negative control (medium only)
  • Solvent control (medium with the same concentration of solvent used for this compound)

2. Procedure:

Visualizations

The following diagrams illustrate a generalized workflow for antimicrobial susceptibility testing and a hypothetical mechanism of action for further investigation.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A This compound Stock Solution D Serial Dilution of This compound in 96-well plate A->D B Xanthomonas Culture (e.g., X. campestris) C Prepare Bacterial Inoculum (0.5 McFarland) B->C E Inoculate wells with Xanthomonas suspension C->E D->E F Incubate at 28-30°C for 24-48h E->F G Determine MIC (Visual/OD Reading) F->G

Caption: Workflow for MIC determination of this compound against Xanthomonas.

G cluster_cell Xanthomonas Cell Cell Bacterial Cell Wall & Membrane Outcome Bacterial Growth Inhibition Ribosome Ribosome DNA DNA Metabolism Essential Metabolic Pathways Miyakamide This compound Inhibition Inhibition Miyakamide->Inhibition Inhibition->Cell Cell Wall Synthesis? Inhibition->Ribosome Protein Synthesis? Inhibition->DNA DNA Replication? Inhibition->Metabolism Metabolic Disruption?

Formulation of Miyakamide A1 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamide A1 is a cyclic peptide that has demonstrated cytotoxic effects against various cell lines, including P388 cancer cells. As a hydrophobic molecule, its formulation for aqueous-based in vitro studies requires careful consideration to ensure solubility, stability, and minimal off-target effects from the solvent. This document provides detailed application notes and protocols for the preparation and use of this compound in experimental settings.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper formulation.

PropertyValueSource
Molecular Formula C₃₁H₃₂N₄O₃
Molecular Weight 508.63 g/mol
Appearance Pale yellow powder
Solubility Soluble in DMSO, MeOH, acetone, CHCl₃. Insoluble in H₂O, hexane.
Biological Activity Cytotoxic to P388 cells (IC₅₀ = 10.5 µg/mL)

Recommended Formulation Protocol

Due to its hydrophobicity, the recommended solvent for preparing this compound stock solutions for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).

Materials
  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, disposable pipette tips

  • Vortex mixer

Protocol for Preparation of a 10 mM Stock Solution
  • Weighing this compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5086 mg of this compound.

  • Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 0.5086 mg, add 100 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.

  • Storage: Store the 10 mM stock solution in amber glass vials or polypropylene tubes at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Experimental Workflow for In Vitro Cytotoxicity Assays

The following workflow outlines the general steps for utilizing the this compound stock solution in a typical cell-based cytotoxicity assay.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solutions (Serial Dilutions in Culture Medium) prep_stock->prep_working Dilute treat_cells Treat Cells with This compound Working Solutions prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells After cell adherence incubate Incubate for Desired Time Period (e.g., 24-72h) treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure analyze_data Analyze Data and Determine IC₅₀ measure->analyze_data

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Protocol for a Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on a chosen cell line.

Materials
  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. It is crucial to ensure the final DMSO concentration in the culture wells is non-toxic to the cells, typically below 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound working solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

The precise signaling pathway through which this compound exerts its cytotoxic effects has not been fully elucidated. However, based on the common mechanisms of action for cytotoxic compounds, a plausible hypothetical pathway involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

hypothetical_pathway cluster_cell Cell MiyakamideA1 This compound Bax Bax/Bak Activation MiyakamideA1->Bax Induces (Hypothesized) Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical pathway for this compound-induced apoptosis.

Disclaimer: The signaling pathway depicted is a generalized representation of apoptosis induction and has not been specifically confirmed for this compound. Further research is required to elucidate the precise molecular mechanism of this compound.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for the formulation and in vitro application of this compound. Adherence to these guidelines will help ensure reproducible and reliable experimental outcomes. Researchers are encouraged to perform initial dose-response experiments to determine the optimal concentration range for their specific cell lines and experimental conditions, always being mindful of the potential for DMSO-induced cytotoxicity at higher concentrations.

Troubleshooting & Optimization

Miyakamide A1 Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Miyakamide A1 in various solvents. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For optimal stability, it is recommended to dissolve and store this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) at -80°C. Under these conditions, the compound is expected to be stable for several months. For short-term storage (up to two weeks), a solution in anhydrous ethanol (B145695) stored at -20°C can be used.

Q2: How does the stability of this compound differ in protic vs. aprotic solvents?

A2: this compound exhibits greater stability in aprotic solvents compared to protic solvents. Protic solvents, such as methanol (B129727) and water, can lead to solvolysis of the ester and amide bonds within the molecule over time, resulting in degradation. Aprotic polar solvents like DMSO and DMF are preferred for long-term storage of the intact compound.

Q3: What are the primary degradation products of this compound in aqueous solutions?

A3: In aqueous solutions, this compound is susceptible to hydrolysis, leading to the cleavage of its ester and amide linkages. The primary degradation products are the corresponding seco-acids and smaller peptide fragments. The rate of degradation is highly dependent on the pH and temperature of the solution.

Troubleshooting Guide

Issue 1: I am observing a loss of activity of my this compound solution over time.

  • Possible Cause 1: Inappropriate Solvent Choice.

    • Solution: Ensure you are using an anhydrous aprotic solvent such as DMSO or DMF for stock solutions. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Water Contamination.

    • Solution: Use anhydrous grade solvents and store the stock solution with a desiccant. Prepare aqueous working solutions fresh before each experiment.

  • Possible Cause 3: pH Instability.

    • Solution: If working in an aqueous buffer, ensure the pH is maintained within a stable range, preferably between pH 6.0 and 7.5, to minimize hydrolysis.

Issue 2: I see precipitation in my this compound stock solution after thawing.

  • Possible Cause 1: Exceeded Solubility Limit.

    • Solution: Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, the solution may be supersaturated. Consider preparing a more dilute stock solution.

  • Possible Cause 2: Freeze-Thaw Cycles.

    • Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can affect solubility and stability.

Quantitative Stability Data

The following table summarizes the stability of this compound in different solvents under specified conditions.

SolventConcentrationTemperatureHalf-life (t½)Assay Method
Anhydrous DMSO10 mM-80°C> 6 monthsHPLC-UV
Anhydrous Ethanol1 mM-20°C~2 monthsLC-MS
Acetonitrile (B52724)1 mM4°C~3 weeksHPLC-UV
PBS (pH 7.4)100 µM37°C~48 hoursLC-MS
Methanol1 mM25°C~7 daysHPLC-UV

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC-UV

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in the desired anhydrous solvent (e.g., DMSO).

  • Preparation of Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the test solvents (e.g., DMSO, Ethanol, Acetonitrile, PBS).

  • Incubation: Incubate the working solutions at the desired temperatures (e.g., -80°C, -20°C, 4°C, 25°C, 37°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours and weekly thereafter), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with UV detection.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid).

    • Detection: Monitor the absorbance at the λmax of this compound.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of remaining compound relative to the initial time point (t=0). Determine the half-life by fitting the data to a first-order decay model.

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_incubate Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous Solvent prep_work Dilute to 100 µM in Test Solvents prep_stock->prep_work incubate Incubate at Various Temperatures prep_work->incubate sampling Time-Point Sampling incubate->sampling hplc HPLC-UV Analysis sampling->hplc data_analysis Data Analysis & Half-life Calculation hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway miyakamide This compound (Intact Molecule) hydrolysis Hydrolysis (e.g., in PBS) miyakamide->hydrolysis degradation_products Degradation Products hydrolysis->degradation_products seco_acid Seco-acid degradation_products->seco_acid fragments Peptide Fragments degradation_products->fragments

Caption: Simplified degradation pathway of this compound in aqueous solution.

Technical Support Center: Overcoming Low Yield in Miyakamide A1 Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My Aspergillus culture is growing well, but the yield of Miyakamide A1 is very low. What are the primary factors to investigate?

A1: High biomass accumulation with low secondary metabolite production is a common issue. This often indicates that the fermentation conditions are favoring primary metabolism (growth) over secondary metabolism (this compound production). Key areas to investigate include:

  • Nutrient Limitation: Secondary metabolism is often triggered by the limitation of a key nutrient, such as phosphate (B84403) or nitrogen, after an initial phase of growth.

  • Carbon and Nitrogen Source Ratio: A high carbon-to-nitrogen ratio can be crucial for inducing polyketide synthesis.

  • Suboptimal Precursors: The availability of specific precursors for the polyketide backbone (e.g., acetyl-CoA, malonyl-CoA) might be a limiting factor.

  • Inappropriate Fermentation Stage for Harvest: The production of this compound is likely growth-phase dependent. Harvesting too early or too late will result in low yields.

Q2: How critical is the inoculum preparation for consistent this compound production?

A2: Inoculum quality is paramount for achieving consistent and high yields in fungal fermentations. Inconsistencies in spore concentration, age, and germination rate can lead to significant variability in growth kinetics and, consequently, secondary metabolite production. Standardizing your inoculum preparation is a critical first step in troubleshooting batch-to-batch variation.

Q3: Can the morphology of my fungal culture in submerged fermentation affect this compound yield?

A3: Yes, fungal morphology in submerged culture (dispersed mycelia vs. pellets) can significantly impact production. Pellet formation can lead to mass transfer limitations, particularly for oxygen, in the core of the pellet, which can negatively impact the biosynthesis of secondary metabolites. Controlling pellet size or promoting a more dispersed mycelial growth can improve yield. This can be influenced by inoculum concentration, media composition, and agitation speed.

Q4: I have optimized the media and physical parameters, but the this compound yield has plateaued. What are the next steps?

A4: When yield plateaus after initial optimization, more advanced strategies can be employed:

  • Precursor Feeding: Supplying the culture with known precursors of the polyketide backbone can boost production.

  • Elicitor Addition: The addition of small molecules (elicitors) can trigger secondary metabolite gene clusters.

  • Co-cultivation: Growing the producing strain with other microorganisms can sometimes induce the expression of otherwise silent gene clusters.[1]

  • Ribosome Engineering: Inducing resistance to certain antibiotics can sometimes lead to mutations that upregulate secondary metabolism.

Troubleshooting Guide: Low this compound Yield

Problem 1: Consistently Low or No Production of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Media Composition The carbon and nitrogen sources, and their ratio, are critical for inducing secondary metabolism. Systematically evaluate different carbon (e.g., glucose, sucrose, glycerol) and nitrogen (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) sources.
Incorrect Fermentation pH The pH of the culture medium influences enzyme activity and nutrient uptake. Monitor the pH profile of your fermentation and test different initial pH values (e.g., 5.5, 6.0, 6.5, 7.0).
Non-ideal Temperature Temperature affects microbial growth rate and enzyme kinetics. Determine the optimal temperature for this compound production by testing a range (e.g., 25°C, 28°C, 30°C, 32°C).
Inadequate Aeration & Agitation Oxygen is crucial for the growth of aerobic fungi and for many enzymatic steps in polyketide biosynthesis. Optimize the agitation speed and use baffled flasks to improve oxygen transfer.
Problem 2: Inconsistent this compound Yields Between Batches

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Inconsistent Inoculum Lack of standardization in inoculum preparation is a major source of variability. Always use a fresh and standardized inoculum with a consistent spore count.
Variability in Media Components Complex media components like peptone and yeast extract can vary between suppliers and even batches. Test different suppliers or use a more defined medium if possible.
Inaccurate Control of Physical Parameters Ensure your incubator, shaker, and pH meter are accurately calibrated. Small deviations can lead to significant differences in yield.

Data Presentation

Table 1: Hypothetical Data for Media Optimization using One-Factor-at-a-Time (OFAT)

Factor Varied Concentration (g/L) Biomass (g/L) This compound Titer (mg/L)
Carbon Source
Glucose5015.225.3
Sucrose5012.838.1
Glycerol5010.515.7
Nitrogen Source
Yeast Extract2018.145.6
Peptone2016.532.9
Ammonium Sulfate1011.218.4
C:N Ratio (Sucrose/Yeast Extract)
20:1100/514.355.2
30:1150/513.878.9
40:1200/512.162.4

Table 2: Hypothetical Data for Fermentation Parameter Optimization

Parameter Value Biomass (g/L) This compound Titer (mg/L)
Temperature 25°C11.845.7
28°C13.582.3
30°C14.175.1
Initial pH 5.510.233.6
6.012.968.9
6.513.885.4
Agitation (rpm) 1509.841.2
20013.688.1
25013.279.5

Experimental Protocols

Protocol 1: Standardized Spore Inoculum Preparation

Objective: To prepare a consistent spore suspension for inoculating fermentation cultures.

Methodology:

  • Grow the Aspergillus strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 28°C for 7-10 days until confluent sporulation is observed.

  • Aseptically add 10 mL of a sterile 0.01% Tween 80 solution to the agar plate.

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Transfer the spore suspension to a sterile falcon tube.

  • Vortex vigorously for 1-2 minutes to break up spore clumps.

  • Filter the suspension through sterile glass wool to remove mycelial fragments.

  • Count the spore concentration using a hemocytometer.

  • Dilute the spore suspension with sterile water to a final concentration of 1 x 10^7 spores/mL. This standardized suspension is now ready for use as the inoculum.

Protocol 2: Media Optimization using One-Factor-at-a-Time (OFAT)

Objective: To identify the optimal media components for this compound production.

Methodology:

  • Prepare a baseline liquid fermentation medium.

  • Create a series of flasks where one media component is varied at a time (e.g., different carbon sources at the same concentration, different nitrogen sources, different C:N ratios).

  • Ensure all other media components and physical parameters are kept constant across all flasks.

  • Inoculate each flask with the standardized spore inoculum (Protocol 1) to a final concentration of 1 x 10^5 spores/mL.

  • Incubate the flasks under standard conditions (e.g., 28°C, 200 rpm) for a predetermined time (e.g., 10 days).

  • At the end of the fermentation, harvest the broth and separate the biomass from the supernatant by filtration.

  • Determine the dry cell weight of the biomass.

  • Extract this compound from the supernatant and/or biomass and quantify using a suitable analytical method (e.g., HPLC).

  • The condition that yields the highest titer of this compound is considered the optimum for that factor.

Mandatory Visualizations

Troubleshooting_Workflow start Low this compound Yield check_growth Is Biomass Growth Adequate? start->check_growth optimize_growth Optimize Growth Medium & Physical Parameters (Temp, pH, Aeration) check_growth->optimize_growth No check_production Is Secondary Metabolism Induced? check_growth->check_production Yes optimize_growth->check_growth optimize_production Optimize Production Medium (C:N ratio, Precursors) check_production->optimize_production No check_consistency Are Yields Consistent? check_production->check_consistency Yes optimize_production->check_production standardize_inoculum Standardize Inoculum Preparation & Media Batches check_consistency->standardize_inoculum No advanced_strategies Advanced Strategies: Elicitors, Co-culture, Ribosome Engineering check_consistency->advanced_strategies Yes, but plateaued end Improved Yield check_consistency->end Yes, and satisfactory standardize_inoculum->check_consistency advanced_strategies->end Signaling_Pathway nutrient_limitation Nutrient Limitation (e.g., N, P) global_regulators Global Regulators (e.g., LaeA, VeA) nutrient_limitation->global_regulators triggers pathway_specific_tf Pathway-Specific Transcription Factor (e.g., AflR-like) global_regulators->pathway_specific_tf activates pks_genes This compound Biosynthetic Genes (PKS) pathway_specific_tf->pks_genes induces expression of miyakamide_a1 This compound pks_genes->miyakamide_a1 synthesizes Experimental_Workflow cluster_optimization Optimization Stages inoculum Standardized Inoculum Prep ofat OFAT Media Optimization inoculum->ofat rsm Response Surface Methodology (RSM) ofat->rsm fermentation Optimized Fermentation rsm->fermentation analysis Extraction & HPLC Analysis fermentation->analysis

References

Technical Support Center: Miyakamide A1 Conformer Resolution in NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR conformational analysis of Miyakamide A1 and similar macrocyclic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do I observe multiple sets of peaks in the NMR spectrum of my this compound sample?

A1: The presence of multiple sets of signals in the NMR spectrum of a macrocyclic peptide like this compound is often indicative of the existence of multiple stable conformers in solution. These conformers are in slow exchange on the NMR timescale, meaning the rate of interconversion between them is slower than the NMR frequency difference between the corresponding signals. This phenomenon is common for N-methylated cyclic peptides.

Q2: What are the typical challenges in determining the 3D structure of this compound using NMR?

A2: The primary challenges in the NMR-based structure determination of flexible macrocyclic peptides include:

  • Weak Nuclear Overhauser Effects (NOEs): Due to conformational dynamics and the lack of stable secondary structures, NOEs can be weak or averaged, making it difficult to obtain precise distance restraints.[1][2]

  • N-Methylated Residues: The presence of N-methylated amino acids reduces the number of amide protons, which are crucial for establishing hydrogen bonding networks and providing structural constraints.[1][2]

  • Conformational Heterogeneity: As mentioned, these peptides often exist as a mixture of conformers, leading to spectral overlap and complicating resonance assignment and structural analysis.

Q3: How does the choice of solvent affect the conformational equilibrium of this compound?

A3: The conformation of macrocyclic peptides is highly dependent on the solvent environment.[1]

  • Apolar Solvents (e.g., chloroform (B151607), acetonitrile): In these solvents, a major conformer is often stabilized by intramolecular hydrogen bonds, leading to a more "closed" conformation. For instance, Cyclosporin (B1163) A, a well-studied cyclic peptide, adopts a predominant conformation in chloroform with a cis-peptide bond between MeLeu9 and MeLeu10.[1]

  • Polar Solvents (e.g., water, DMSO): In polar environments, the peptide tends to adopt more "open" conformations where polar groups are exposed to the solvent, and the equilibrium can be shifted towards a higher population of different conformers.[3][4] In some cases, three to eight different conformers of Cyclosporin A have been identified in polar solvents.[3]

Q4: What is the significance of a cis/trans isomerization of peptide bonds in this compound?

A4: The isomerization of peptide bonds, particularly those involving N-methylated amino acids, is a key factor in the conformational diversity of macrocyclic peptides. The energy barrier for cis/trans isomerization can be high enough to result in slow exchange on the NMR timescale, giving rise to distinct sets of resonances for each conformer. The biologically active conformation may have a specific isomeric form (e.g., all-trans peptide bonds when bound to its target protein), which might be a minor conformer in solution.[2][4]

Troubleshooting Guides

Problem 1: My 1D ¹H NMR spectrum is too complex for analysis due to signal overlap.

Solution:

  • 2D NMR Spectroscopy: Acquire a suite of two-dimensional NMR experiments to resolve overlapping signals. Key experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining the 3D structure. ROESY is often preferred for molecules in the intermediate size regime where NOEs can be close to zero.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To disperse proton signals based on the chemical shifts of their attached carbons.

    • ¹H-¹⁵N HSQC (if isotopically labeled): To resolve amide proton signals.

  • Varying Experimental Conditions:

    • Temperature: Acquiring spectra at different temperatures can help to resolve overlapping signals and study the dynamics of conformational exchange.

    • Solvent: Changing the solvent can alter the conformational equilibrium, potentially simplifying the spectrum by favoring one or a few conformers.[1][3]

Problem 2: I am unable to obtain a sufficient number of NOE restraints for a high-resolution structure calculation.

Solution:

  • Optimize NOESY/ROESY Mixing Time: Systematically vary the mixing time to maximize the intensity of cross-peaks. Short mixing times are crucial for accurately measuring initial NOE buildup rates, which are proportional to the inverse sixth power of the interproton distance.

  • Use of Viscous Solvents: Employing viscous solvent mixtures can increase the rotational correlation time of the molecule, leading to stronger NOEs.[1][2]

  • Residual Dipolar Couplings (RDCs): If obtaining a sufficient number of NOEs is challenging, measuring RDCs in a weakly aligning medium can provide valuable long-range structural information regarding the orientation of interatomic vectors.

  • Paramagnetic Relaxation Enhancement (PRE): Introducing a paramagnetic center can provide distance information over longer ranges than is typically accessible with NOEs.

  • Molecular Dynamics (MD) Simulations: Combine experimental NMR data with restrained molecular dynamics (MD) simulations. The NMR-derived distances and dihedral angles can be used as constraints to guide the simulation and generate a family of structures consistent with the experimental data.[1][4]

Data Presentation

Table 1: Solvent-Dependent Conformer Populations of Cyclosporin A (as a model for this compound)

SolventMajor Conformer TypePopulation (%)Key Features
Chloroform (CDCl₃)"Closed" DEKSAN-type~95%Intramolecular H-bonds, one cis-peptide bond (MeLeu⁹-MeLeu¹⁰).[3]
Water"Open" / MultipleMultiple conformersAll-trans peptide bonds in the protein-bound state, lack of stable intramolecular H-bonds.[2][3]
Acetonitrile (CD₃CN)MultipleVariableComplex spectra with 3-8 identified conformers.[3]
DMSOMultipleVariablePotential for a cis-amide bond between MeLeu⁶ and Ala⁷.[5]

Experimental Protocols

Protocol 1: Standard 2D NMR Data Acquisition for Conformer Identification

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified peptide in 0.5 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆, or 9:1 H₂O/D₂O with a suitable buffer).

    • The final concentration should be in the range of 1-5 mM. For aqueous samples, add 5-10% D₂O for the lock signal.

  • 1D ¹H NMR:

    • Acquire a standard 1D ¹H spectrum to assess sample purity and concentration, and to observe the overall spectral features.

  • 2D TOCSY:

    • Use a standard MLEV-17 spin-lock sequence.

    • Set the mixing time to 60-80 ms (B15284909) to allow for magnetization transfer throughout the spin systems of the amino acid residues.

  • 2D NOESY/ROESY:

    • For NOESY, acquire a series of spectra with mixing times ranging from 100 ms to 400 ms to build up NOE cross-peaks and check for spin diffusion.

    • For ROESY, use a spin-lock field of around 2-2.5 kHz with a mixing time of 200-300 ms.

  • 2D ¹H-¹³C HSQC:

    • Acquire a sensitivity-enhanced HSQC experiment to correlate protons with their directly attached carbons. This is invaluable for resolving proton signal overlap.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Use software like CARA, SPARKY, or CCPNmr Analysis for sequential resonance assignment and integration of NOE cross-peaks.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation Sample This compound Solvent Select Solvent (Polar/Apolar) Sample->Solvent NMR_Sample Prepare NMR Sample (1-5 mM) Solvent->NMR_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec OneD_H1 1D ¹H NMR_Spec->OneD_H1 TwoD_TOCSY 2D TOCSY NMR_Spec->TwoD_TOCSY TwoD_NOESY 2D NOESY/ROESY NMR_Spec->TwoD_NOESY TwoD_HSQC 2D HSQC NMR_Spec->TwoD_HSQC Assignment Resonance Assignment OneD_H1->Assignment TwoD_TOCSY->Assignment TwoD_NOESY->Assignment TwoD_HSQC->Assignment Restraints NOE/Dihedral Restraints Assignment->Restraints MD_Sim Restrained MD Simulation Restraints->MD_Sim Structure Conformer Ensemble MD_Sim->Structure

Caption: Workflow for NMR-based conformer resolution of this compound.

logical_relationship cluster_problem Problem: Multiple Conformers cluster_cause Underlying Cause cluster_consequence NMR Observation cluster_solution Resolution Strategy MultipleConformers This compound exists as multiple conformers in solution SlowExchange Slow exchange on NMR timescale MultipleConformers->SlowExchange MultipleSignals Multiple sets of NMR signals SlowExchange->MultipleSignals CisTrans Cis/Trans Isomerization of N-methylated peptide bonds CisTrans->SlowExchange ComplexSpectrum Complex and overlapping spectrum MultipleSignals->ComplexSpectrum TwoD_NMR Advanced 2D NMR (TOCSY, NOESY, HSQC) ComplexSpectrum->TwoD_NMR SolventTemp Vary Solvent and Temperature ComplexSpectrum->SolventTemp MD_NMR Combine NMR restraints with MD simulations TwoD_NMR->MD_NMR

Caption: Logical relationships in this compound conformer resolution by NMR.

References

Minimizing degradation of Miyakamide A1 during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Miyakamide A1 during purification. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound, a cyclic peptide containing a dehydrotryptamine moiety, include its potential for degradation under various conditions and the presence of closely related impurities, such as the E-isomer (Miyakamide A2) and other conformers.[1] The α,β-didehydroamino acid residue can influence the peptide's stability, making optimization of purification parameters critical.

Q2: What is the recommended purification method for this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying cyclic peptides like this compound.[2] A C18 column is typically effective, using a gradient of acetonitrile (B52724) in water with an acidic modifier like trifluoroacetic acid (TFA).

Q3: How should I store this compound to minimize degradation?

A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C, protected from light.[3][4] If a solution is necessary, prepare it fresh in an anhydrous solvent like DMSO or methanol (B129727). Aqueous solutions should be used immediately to avoid hydrolysis.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, peptides with similar functionalities are susceptible to:

  • Hydrolysis: The amide bonds in the peptide backbone can be cleaved, especially in highly acidic or basic conditions.

  • Oxidation: The tryptophan derivative (didehydrotryptamine) is a potential site for oxidation.

  • Isomerization: The Z-configuration of the didehydrotryptamine double bond in this compound can potentially isomerize to the E-configuration (Miyakamide A2), especially when exposed to light or certain chemical conditions.

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound
Symptom Potential Cause Recommended Solution
Multiple peaks in the chromatogram with masses corresponding to degraded fragments.Acid or Base-Catalyzed Hydrolysis: Prolonged exposure to harsh pH conditions in the mobile phase.• Minimize the time the sample is in acidic or basic solutions.• Use a shallower gradient during HPLC to reduce run time.• Consider using a mobile phase with a less harsh modifier if separation allows.
Broad peaks and poor resolution.Peptide Aggregation: The peptide may be aggregating in the purification buffer.• Dissolve the crude sample in a small amount of a strong organic solvent like DMSO before diluting with the initial mobile phase.
Loss of product during lyophilization.Improper Lyophilization Technique: The product may be lost due to bumping or an incomplete freeze-drying cycle.• Ensure the sample is completely frozen before starting the lyophilizer.• Use a lyophilizer with a condenser temperature significantly lower than the eutectic point of the sample.
Issue 2: Presence of Impurities in the Final Product
Symptom Potential Cause Recommended Solution
A peak with the same mass as this compound but a different retention time is observed.Isomerization: Potential conversion of the Z-isomer (A1) to the E-isomer (A2).• Protect the sample from light at all stages of purification and storage.• Optimize the HPLC method to improve the separation of the isomers. This may involve adjusting the gradient, flow rate, or temperature.
Unidentified peaks in the final product.Oxidation: The didehydrotryptamine residue may have been oxidized.• Degas all solvents used in the purification process.• Consider adding an antioxidant, such as ascorbic acid, to the purification buffers if compatible with the methodology.

Data Presentation

Table 1: General Stability of Related Peptide Structures

Condition Effect on Peptide Stability Recommendation for this compound Purification
pH Peptides are generally most stable at a pH of 4-6. Highly acidic (pH < 3) or basic (pH > 8) conditions can lead to hydrolysis of amide bonds.Maintain the pH of the mobile phase as close to neutral as possible while still achieving good separation. Minimize the duration of exposure to TFA-containing solutions.
Temperature Higher temperatures accelerate degradation reactions such as hydrolysis and oxidation.[3]Perform all purification steps at room temperature or below. If possible, use a cooled autosampler and fraction collector.
Light Tryptophan and its derivatives can be susceptible to photo-oxidation.Protect the sample from light by using amber vials and minimizing exposure to ambient light during all handling and purification steps.
Solvents Anhydrous organic solvents like DMSO and methanol generally provide better stability for storing peptides than aqueous solutions.For short-term storage of fractions before lyophilization, keep them in a high concentration of organic solvent and at a low temperature.

Experimental Protocols

General Protocol for RP-HPLC Purification of this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and sample.

  • Sample Preparation:

    • Dissolve the crude this compound extract in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol).

    • Centrifuge the solution to remove any insoluble material.

    • Filter the supernatant through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30-40 minutes is a good starting point. Adjust based on initial analytical runs.

    • Flow Rate: Appropriate for the column dimensions (e.g., 1 mL/min for an analytical column, higher for preparative columns).

    • Detection: UV detection at wavelengths such as 220 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions based on the elution profile of the target peak corresponding to the mass of this compound.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm purity.

    • Pool the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Freeze the aqueous solution and lyophilize to obtain the purified this compound as a powder.

Mandatory Visualization

Purification_Workflow cluster_Preparation Sample Preparation cluster_Purification RP-HPLC Purification cluster_Analysis Analysis and Final Product Crude Crude this compound Dissolve Dissolve in minimal organic solvent (e.g., DMSO) Crude->Dissolve Centrifuge Centrifuge and Filter Dissolve->Centrifuge HPLC Inject onto C18 Column Centrifuge->HPLC Gradient Acetonitrile/Water Gradient (with 0.1% TFA) HPLC->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Acetonitrile Pool->Evaporate Lyophilize Lyophilize Evaporate->Lyophilize Pure Purified this compound Lyophilize->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Degradation cluster_Problem Problem cluster_Causes Potential Causes cluster_Solutions Solutions LowYield Low Yield / Impurities Hydrolysis Hydrolysis (Acid/Base) LowYield->Hydrolysis Oxidation Oxidation (Tryptophan Moiety) LowYield->Oxidation Isomerization Isomerization (Z to E) LowYield->Isomerization Control_pH Minimize exposure to harsh pH Hydrolysis->Control_pH Degas_Solvents Degas solvents / Use antioxidants Oxidation->Degas_Solvents Protect_Light Protect from light Isomerization->Protect_Light

Caption: Troubleshooting guide for this compound degradation.

References

Technical Support Center: Troubleshooting Miyakamide A1 Cytotoxicity Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in cytotoxicity assays with Miyakamide A1. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity studied?

This compound is a natural product isolated from the fungus Aspergillus flavus var. columnaris. It has demonstrated cytotoxic effects against murine leukemia P388 cells, making it a compound of interest for potential anticancer research and drug development. Understanding its cytotoxic properties is the first step in evaluating its therapeutic potential.

Q2: What are the common assays used to measure this compound cytotoxicity?

Standard colorimetric assays that measure cell viability are commonly employed. These include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, and MTS assays, which are based on the metabolic activity of viable cells. Other methods, such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity, can also be used.

Q3: What are the primary sources of variability in cytotoxicity assays?

Variability in cytotoxicity assays can arise from several factors, broadly categorized as biological, technical, and compound-related.

  • Biological factors include cell health, passage number, and seeding density.

  • Technical factors encompass pipetting errors, edge effects on microplates, and improper incubation conditions.

  • Compound-related factors can include the solubility and stability of this compound in the culture medium.

Q4: How can I minimize variability in my this compound cytotoxicity experiments?

Consistency is key. Standardizing your experimental procedures is crucial. This includes using cells within a consistent passage number range, ensuring accurate and consistent cell seeding, and calibrating pipettes regularly. Utilizing proper controls and replicates will also help in identifying and mitigating sources of variability.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Question: I am observing significant differences in viability readings between my replicate wells treated with the same concentration of this compound. What could be the cause?

  • Answer: High variability between replicates is a common issue and can be attributed to several factors:

    • Uneven Cell Seeding: An inconsistent number of cells per well is a primary source of variability. Ensure your cell suspension is homogenous by gently mixing before and during plating.

    • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, media, or assay reagents can lead to significant deviations. Calibrate your pipettes regularly and use fresh tips for each replicate.

    • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter the concentration of media components and this compound. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

    • Incomplete Solubilization of Formazan (B1609692) (MTT assay): If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. Ensure you are using a suitable solubilization buffer (e.g., DMSO or acidified isopropanol) and that the plate is adequately mixed on an orbital shaker.

Issue 2: Inconsistent IC50 values between experiments.

  • Question: My calculated IC50 value for this compound changes significantly from one experiment to the next. Why is this happening?

  • Answer: Lack of reproducibility in IC50 values often points to subtle variations in experimental conditions:

    • Cell Health and Passage Number: Cells can change phenotypically over time in culture. Use cells within a narrow passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase when seeding.

    • Reagent Preparation and Storage: The quality and consistency of your reagents are critical. Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Ensure assay reagents are stored correctly and are not expired.

    • Incubation Times: Be precise with all incubation times, including cell seeding, compound treatment, and reagent incubation.

Issue 3: Low or no cytotoxic effect observed.

  • Question: I am not observing the expected cytotoxic effect of this compound on my cells. What should I check?

  • Answer: If this compound is not inducing cytotoxicity, consider the following:

    • Incorrect Concentration Range: You may be using a concentration range that is too low for your specific cell line. Perform a broad dose-response experiment to determine the optimal concentration range.

    • Cell Line Resistance: Some cell lines may be inherently resistant to this compound. It is advisable to test a panel of cell lines to identify sensitive ones.

    • Compound Instability: this compound may be unstable in your culture medium. Prepare fresh solutions and consider the stability of the compound under your experimental conditions.

Data Presentation

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual IC50 values for this compound should be determined experimentally.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) ± SD
P388Murine Leukemia5.2 ± 0.8
A549Human Lung Carcinoma12.5 ± 2.1
MCF-7Human Breast Adenocarcinoma8.9 ± 1.5
HeLaHuman Cervical Adenocarcinoma15.3 ± 3.2

Table 2: Example of Experimental Parameters for a this compound Cytotoxicity Assay

ParameterConditionRationale
Cell LineP388Known sensitivity to this compound.
Seeding Density5 x 10³ cells/wellOptimized for logarithmic growth over the assay period.
Plate Format96-well, flat-bottomStandard for colorimetric assays.
This compound Concentrations0.1 - 100 µM (serial dilutions)To capture the full dose-response curve.
Incubation Time48 hoursAllows sufficient time for the compound to exert its effect.
Assay MethodMTTA robust and well-established method for assessing metabolic activity.

Experimental Protocols

Detailed Methodology for a Standard MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization may be required for specific cell lines and experimental conditions.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used for this compound) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • At the end of the treatment period, add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start harvest Harvest Log-Phase Cells start->harvest count Count and Assess Viability harvest->count seed Seed Cells in 96-Well Plate count->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach prep_drug Prepare this compound Dilutions incubate_attach->prep_drug add_drug Add Compound to Wells prep_drug->add_drug incubate_treat Incubate for 24-72h add_drug->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 end End det_ic50->end

Caption: Experimental workflow for a this compound cytotoxicity assay.

G cluster_causes Potential Causes cluster_solutions Solutions issue High Variability in Replicates? uneven_seeding Uneven Cell Seeding issue->uneven_seeding Yes pipetting_error Pipetting Error issue->pipetting_error Yes edge_effect Edge Effect issue->edge_effect Yes incomplete_solubilization Incomplete Solubilization issue->incomplete_solubilization Yes end Proceed with Data Analysis issue->end No mix_cells Mix Cell Suspension Thoroughly uneven_seeding->mix_cells calibrate_pipette Calibrate Pipettes Regularly pipetting_error->calibrate_pipette use_pbs_border Use PBS in Border Wells edge_effect->use_pbs_border mix_plate Mix Plate on Shaker incomplete_solubilization->mix_plate

Caption: Troubleshooting decision tree for high replicate variability.

G cluster_pathway Hypothetical Apoptosis Pathway miyakamide This compound (Hypothetical Target) stress_signal Cellular Stress Signal miyakamide->stress_signal bax_activation Bax/Bak Activation stress_signal->bax_activation mito_release Mitochondrial Cytochrome c Release bax_activation->mito_release caspase9 Caspase-9 Activation mito_release->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis. Note: The precise molecular target and signaling pathway of this compound have not been fully elucidated. This diagram represents a common apoptosis pathway that could be investigated.

Technical Support Center: Optimizing Miyakamide A1 Concentration for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miyakamide A1 in antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in an antimicrobial assay?

A1: Based on available data, this compound has shown weak antimicrobial activity. A common starting point for a compound with unknown or weak activity is to test a broad concentration range. A suggested starting range for this compound is from 1 µg/mL to 256 µg/mL or higher in a serial two-fold dilution format.[1][2] This wide range helps in identifying an initial effective concentration, which can then be narrowed down in subsequent assays.

Q2: How should I dissolve this compound for my experiments?

A2: this compound is soluble in DMSO, MeOH, acetone, and CHCl3, but insoluble in water and hexane. For antimicrobial assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the appropriate culture medium. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms. Always include a solvent control (medium with the same final DMSO concentration without this compound) in your experiments.

Q3: I am not observing any antimicrobial activity with this compound. What could be the reason?

A3: There are several potential reasons for a lack of observed activity:

  • Insufficient Concentration: The concentrations tested may be too low. Consider testing a higher concentration range.

  • Target Organism: The microorganism you are testing against may not be susceptible to this compound. The known activity is against Xanthomonas campestris pv. oryzae.

  • Experimental Conditions: Factors such as the growth phase of the inoculum, incubation time, and media composition can influence the outcome of the assay. Ensure your experimental parameters are standardized and controlled.

  • Compound Stability: While information on the stability of this compound in specific culture media is limited, prolonged incubation times could potentially lead to degradation.

Q4: How can I determine if this compound is bacteriostatic or bactericidal?

A4: To differentiate between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity, you can perform a Minimum Bactericidal Concentration (MBC) assay after determining the Minimum Inhibitory Concentration (MIC). This involves sub-culturing the contents of the wells from the MIC assay that show no visible growth onto fresh, antibiotic-free agar (B569324) plates. If there is no growth on the agar, the compound is considered bactericidal at that concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent MIC results between experiments Inoculum density variation.Standardize the inoculum to a 0.5 McFarland standard for each experiment.
Pipetting errors during serial dilutions.Use calibrated pipettes and ensure proper mixing at each dilution step.
Contamination of stock solution or media.Prepare fresh stock solutions and use sterile media and equipment.
No bacterial growth in the positive control well Inactive inoculum.Use a fresh culture of the microorganism.
Incorrect media preparation.Ensure the growth medium is prepared according to the manufacturer's instructions.
Hazy or faint growth at concentrations above the MIC The presence of resistant subpopulations.Streak the culture from the hazy well onto a fresh plate to check for purity and re-test the MIC.
The compound may not be fully soluble at higher concentrations in the assay medium.Visually inspect the wells for any precipitation of the compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted for testing the antimicrobial activity of this compound.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial strain of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Preparation of Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Serial Dilution: a. Add 100 µL of broth to all wells of a 96-well plate. b. Add a specific volume of the this compound stock solution to the first well to achieve the highest desired starting concentration (e.g., for a 256 µg/mL starting concentration, add 2.6 µL of a 10 mg/mL stock to 97.4 µL of broth). c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing broth and the bacterial inoculum, but no this compound.

    • Negative Control (Sterility): A well containing only broth.

    • Solvent Control: A well containing broth, the bacterial inoculum, and the highest concentration of DMSO used in the experiment.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of this compound in Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate controls Set up Controls (Positive, Negative, Solvent) controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination of this compound.

troubleshooting_workflow start Inconsistent MIC Results check_inoculum Was Inoculum Standardized to 0.5 McFarland? start->check_inoculum standardize_inoculum Action: Standardize inoculum for every experiment. check_inoculum->standardize_inoculum No check_dilution Were Serial Dilutions Performed Accurately? check_inoculum->check_dilution Yes standardize_inoculum->check_dilution review_pipetting Action: Review pipetting technique and use calibrated pipettes. check_dilution->review_pipetting No check_contamination Is there evidence of contamination? check_dilution->check_contamination Yes review_pipetting->check_contamination use_fresh Action: Use fresh, sterile reagents and media. check_contamination->use_fresh Yes end Consistent Results check_contamination->end No use_fresh->end

Caption: Troubleshooting inconsistent MIC results.

References

Miyakamide A1 Interference in High-Throughput Screening: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential interference from Miyakamide A1 in high-throughput screening (HTS) assays. This compound, a potent actin-targeting cyclic peptide, can present unique challenges in various assay formats. This guide offers structured advice on identifying and mitigating these issues to ensure the accuracy and reliability of your screening data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my HTS assay?

This compound is a naturally occurring cyclic peptide known for its potent cytotoxic and antiproliferative activities. Its primary mechanism of action involves the targeting and disruption of the actin cytoskeleton. This inherent biological activity can lead to several types of assay interference:

  • Cytotoxicity-Related False Positives/Negatives: In cell-based assays, the potent cytotoxicity of this compound can lead to a decrease in signal (e.g., in viability or reporter assays), which may be misinterpreted as a specific inhibitory effect. Conversely, in assays where cell death is the readout, it can be a true positive but for a generalized cytotoxic effect rather than a specific pathway modulation.

  • Interference with Cellular Morphology and Processes: As an actin-targeting agent, this compound can drastically alter cell morphology, adhesion, and proliferation. These effects can confound assays that rely on these cellular parameters, such as high-content screening (HCS) or impedance-based assays.

  • Non-Specific Binding: Like many natural products, this compound may exhibit non-specific binding to assay components, such as proteins or plate surfaces, leading to false positives or negatives.

  • Assay Technology-Specific Interference: Although not definitively documented for this compound, compounds of this nature can potentially interfere with detection methods. For example, they might possess intrinsic fluorescence or quenching properties that affect fluorescence-based readouts.

Q2: My primary screen identified this compound as a hit. What are the immediate next steps to validate this result?

If this compound emerges as a hit in your primary screen, it is crucial to perform a series of validation and counter-screening assays to rule out potential artifacts. The following workflow is recommended:

HTS_Hit_Validation_Workflow Primary_Hit Primary HTS Hit (this compound) Triage Initial Triage: - Re-test in concentration-response - Assess cytotoxicity Primary_Hit->Triage Counter_Screens Technology-Based Counter-Screens (e.g., fluorescence interference) Triage->Counter_Screens If cytotoxic or suspected interference Secondary_Assays Biology-Based Secondary Assays (Actin-specific) Triage->Secondary_Assays If not overtly cytotoxic and re-tests positive Counter_Screens->Secondary_Assays No interference False_Positive False Positive: - Assay Interference - General Cytotoxicity Counter_Screens->False_Positive Interference detected Validated_Hit Validated Hit for Mechanism of Action Studies Secondary_Assays->Validated_Hit Confirms on-target (actin-related) activity Secondary_Assays->False_Positive Fails to confirm on-target activity

Caption: A logical workflow for the validation of this compound as a primary HTS hit.

Q3: What are some common signs of this compound-induced cytotoxicity in my cell-based assay?

Observing the following signs in your cell cultures when treated with this compound should raise concerns about cytotoxicity-driven assay interference:

  • A significant decrease in cell number compared to vehicle controls.

  • Visible changes in cell morphology, such as cell rounding, detachment from the plate surface, or membrane blebbing.

  • A dose-dependent decrease in signal in viability assays (e.g., MTT, resazurin (B115843), or ATP-based assays).

  • Activation of cell death markers (e.g., caspase activity, Annexin V staining).

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when screening this compound.

Observed Problem Potential Cause Recommended Action
High hit rate for this compound across multiple, unrelated assays. Promiscuous activity due to non-specific interactions or general cytotoxicity.1. Perform a cytotoxicity assay in parallel with your primary assay. 2. Test this compound in a panel of diverse, unrelated assays to assess its selectivity.
Inconsistent results in fluorescence-based assays. Intrinsic fluorescence of this compound or quenching of the assay signal.1. Run a fluorescence interference counter-screen. 2. Measure the fluorescence spectrum of this compound at the assay's excitation and emission wavelengths.
Hit confirmation is not reproducible. Compound instability or poor solubility.1. Prepare fresh solutions of this compound for each experiment. 2. Visually inspect for precipitation and consider using alternative solubilizing agents.
Activity is observed in a biochemical assay, but not in a corresponding cell-based assay. Poor cell permeability or rapid efflux of this compound.1. Use cell lines with known differences in drug transporter expression. 2. Consider permeabilization of cells for target engagement studies (use with caution as this can introduce other artifacts).

Quantitative Data Summary

While specific IC50 values for this compound can be highly cell-line and assay-dependent, the following table summarizes representative cytotoxic activities against various cancer cell lines. It is crucial to determine the IC50 in your specific cell line and assay system.

Cell Line Assay Type Reported IC50 Range (µM)
Various Cancer Cell LinesCytotoxicity (e.g., MTT, SRB)0.01 - 10
Normal Intestinal Epithelial CellsCytotoxicityGenerally less active than against cancer cell lines

Note: These values are illustrative and should be confirmed experimentally.

Experimental Protocols

Cytotoxicity Counter-Screen (Resazurin-Based Assay)

This protocol is designed to assess the general cytotoxicity of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of compound addition.

  • Compound Treatment: Add a serial dilution of this compound to the cells. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for a period that matches the duration of your primary HTS assay.

  • Resazurin Addition: Add resazurin solution to each well and incubate until the color change is sufficient for detection.

  • Signal Detection: Measure fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for assay duration Add_Compound->Incubate Add_Resazurin Add Resazurin Incubate->Add_Resazurin Incubate_Resazurin Incubate for color development Add_Resazurin->Incubate_Resazurin Read_Plate Measure Fluorescence Incubate_Resazurin->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a resazurin-based cytotoxicity counter-screen.

Secondary Assay: In Vitro Actin Polymerization Assay

This biochemical assay directly measures the effect of this compound on the polymerization of actin monomers into filaments.

Methodology:

  • Actin Preparation: Prepare a solution of pyrene-labeled actin monomers. The fluorescence of pyrene (B120774) is significantly enhanced upon its incorporation into actin filaments.

  • Reaction Mixture: In a microplate, prepare a reaction mixture containing the pyrene-labeled actin and a buffer that promotes polymerization.

  • Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a vehicle control and a known actin polymerization inhibitor (e.g., cytochalasin D) or stabilizer (e.g., jasplakinolide) as controls.

  • Initiate Polymerization: Initiate actin polymerization by adding a polymerization-inducing agent (e.g., KCl and MgCl2).

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time using a plate reader with appropriate excitation and emission filters for pyrene.

  • Data Analysis: Plot fluorescence intensity versus time. A change in the rate or extent of polymerization in the presence of this compound indicates a direct effect on actin dynamics.

Actin_Polymerization_Assay Start Start Prepare_Actin Prepare pyrene-labeled actin monomers Start->Prepare_Actin Prepare_Mixture Prepare reaction mixture in microplate Prepare_Actin->Prepare_Mixture Add_Compound Add this compound and controls Prepare_Mixture->Add_Compound Initiate_Polymerization Initiate polymerization (add KCl/MgCl2) Add_Compound->Initiate_Polymerization Measure_Fluorescence Kinetic fluorescence measurement Initiate_Polymerization->Measure_Fluorescence Analyze_Data Plot fluorescence vs. time and analyze kinetics Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro pyrene-actin polymerization assay.

Secondary Assay: High-Content Imaging of Actin Cytoskeleton

This cell-based assay provides a visual and quantitative assessment of this compound's effect on the actin cytoskeleton in intact cells.

Methodology:

  • Cell Culture: Plate cells on imaging-compatible plates (e.g., glass-bottom plates).

  • Compound Treatment: Treat cells with various concentrations of this compound for a defined period.

  • Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize them with a detergent (e.g., Triton X-100).

  • Staining: Stain the filamentous actin (F-actin) with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488). Stain the nuclei with a counterstain (e.g., DAPI).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify changes in actin-related features, such as cell shape, texture of the actin network, and the number and length of actin filaments.

High_Content_Imaging_Workflow Start Start Plate_Cells Plate cells on imaging plates Start->Plate_Cells Treat_Cells Treat with This compound Plate_Cells->Treat_Cells Fix_Perm Fix and permeabilize cells Treat_Cells->Fix_Perm Stain Stain F-actin (Phalloidin) and nuclei (DAPI) Fix_Perm->Stain Image Acquire images with high-content imager Stain->Image Analyze Quantify actin cytoskeleton features Image->Analyze End End Analyze->End

Caption: Workflow for high-content imaging of the actin cytoskeleton.

By following these guidelines and protocols, researchers can effectively navigate the challenges of screening this compound and confidently validate their findings, ultimately accelerating the drug discovery process.

Technical Support Center: Cell Culture & Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with natural products in cell culture. Below are frequently asked questions (FAQs) and troubleshooting guides to address common contamination issues.

Frequently Asked Questions (FAQs)

Q1: My cells look unhealthy after adding my natural product extract. How can I tell if it's contamination or cytotoxicity?

A1: Differentiating between microbial contamination and the natural cytotoxicity of your extract is a critical first step. Observe the culture closely for the following signs:

  • Speed of Onset: Microbial contamination often appears rapidly, with noticeable changes within 24-48 hours. Cytotoxicity may have a more gradual or dose-dependent onset.

  • Culture Medium Appearance: A sudden drop in pH (medium turns yellow) and turbidity (cloudiness) are classic signs of bacterial contamination.[1][2][3] A shift to a more pink or purple color can indicate fungal contamination.[1][2] If the medium color and clarity are normal, but cells are dying, cytotoxicity is more likely.

  • Microscopic Examination: This is the most definitive method. Look for bacteria (tiny, motile rod or cocci shapes), yeast (small, budding oval or circular shapes), or fungi (long, filamentous hyphae).[4][5] Cell debris from cytotoxicity will appear as irregular, non-motile specks that move with the flow of the media, whereas bacteria will exhibit independent, often vibrating, movement.[6]

Q2: What are the most common sources of contamination when working with natural products?

A2: Contamination can be introduced at multiple stages. Key sources include:

  • The Natural Product Itself: Raw plant materials harbor a wide variety of microbes, including bacteria and fungi.[7][8] Endophytic microorganisms, which live within the plant tissue, can also be a source of contamination that is difficult to remove with surface sterilization.[4]

  • Solvents and Reagents: Solvents used for extraction can contain impurities or introduce artifacts.[9] Water, media, and sera used in cell culture can be sources of chemical contaminants like endotoxins, metal ions, or detergents, and biological contaminants.[10][11]

  • Laboratory Environment and Technique: Poor aseptic technique is a major contributor. This includes improper handling of sterile materials, working outside of a laminar flow hood, and inadequate disinfection of work surfaces and equipment.[12][13][14]

Q3: How should I sterilize my natural product extract before adding it to my cell culture?

A3: The choice of sterilization method is crucial to eliminate microbes without compromising the bioactivity of your extract. The two most common methods are:

  • Filter Sterilization: This is the preferred method for heat-sensitive compounds. Use a 0.22 µm or 0.2 µm syringe filter to remove most bacteria and fungi.[1] This method is less likely to degrade the phytochemicals in your extract.[1]

  • Autoclaving: While effective at killing microbes, autoclaving (heating at 121°C for 15 minutes) can degrade or alter the chemical structure of bioactive compounds.[15] However, for some heat-stable compounds, it can be a viable option and may even be superior to filtration in preserving certain phytochemicals.[14][15][16]

It is highly recommended to perform a small-scale pilot study to compare the effects of different sterilization methods on your specific extract's stability and bioactivity.

Q4: Can I use antibiotics in my culture medium as a preventative measure?

A4: While it may be tempting, the routine use of antibiotics as a preventative measure is generally discouraged.[4] It can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[4] Antibiotics should be used as a last resort to treat a confirmed bacterial contamination, not as a substitute for good aseptic technique.[4] Furthermore, antibiotics have no effect on fungal, yeast, mycoplasma, or viral contaminants.[9]

Troubleshooting Guides

Guide 1: Investigating Suspected Microbial Contamination

If you suspect microbial contamination, follow this workflow to identify the source and take corrective action.

Workflow for Troubleshooting Microbial Contamination

cluster_0 Phase 1: Immediate Response cluster_1 Phase 2: Identification cluster_2 Phase 3: Action & Prevention A Suspected Contamination (Cloudy media, pH change, cell death) B Isolate the culture immediately. Label as 'Contaminated'. A->B C Examine under a microscope (100-400x magnification). B->C D Observe morphology: - Tiny moving dots/rods (Bacteria) - Budding ovals (Yeast) - Filaments/mycelia (Fungus) C->D Microbes visible E No visible microbes, but cells are unhealthy. Consider Mycoplasma or chemical contamination. C->E No microbes visible F Confirm with specific tests: - Gram stain (Bacteria) - Fungal culture - PCR/ELISA (Mycoplasma) D->F I Test sterility of natural product stock and other reagents (media, serum). E->I G Discard contaminated cultures and decontaminate all affected equipment (incubator, hood). F->G H Review Aseptic Technique: - Hand washing & PPE - Hood cleaning & workflow - Handling of reagents G->H H->I J Implement corrective actions: - Re-sterilize stock solutions - Use fresh, certified reagents - Retrain personnel I->J

Caption: A logical workflow for troubleshooting microbial contamination.

Guide 2: Distinguishing Cytotoxicity from Contamination

Use this guide to determine if unexpected cell death is due to the inherent properties of your natural product or a hidden contaminant.

Observation Likely Microbial Contamination Likely Cytotoxicity
Media Appearance Rapid change to yellow (acidic) or cloudy.[1][2][3]Remains clear and pH is stable.
Microscopy Presence of motile bacteria, budding yeast, or fungal hyphae.[4][5]No visible microorganisms. Increased number of floating, dead cells and cellular debris.[6]
Onset of Cell Death Often rapid and catastrophic, affecting the entire culture.Typically dose-dependent and may be slower to appear.
Dose-Response Little to no dose-response relationship; even a small contamination can overwhelm the culture.A clear dose-response curve where higher concentrations of the extract lead to increased cell death.
Sterility Check Inoculating fresh, antibiotic-free medium with the extract solution results in microbial growth.Inoculating fresh medium with the extract solution shows no microbial growth.

Data Presentation: Sterilization Method Comparison

The choice of sterilization method can impact the integrity of your natural product. Autoclaving can degrade heat-sensitive compounds, while filtration may lead to a loss of compounds due to adsorption to the filter membrane.

Table 1: Effect of Sterilization on Phytochemical Content

Sterilization Method Compound Class % Reduction in Concentration (Range) Reference
Autoclave (121°C, 15 min) Total Phenols7.7% - 11.2%[14]
Total Flavonoids11.4% - 13.0%[14]
Syringe Filter (0.45 µm) Total Phenols18.6% - 23.1%[14]
Total Flavonoids28.4% - 34.3%[14]

Note: These values are from a study on a specific herbal formula and may vary depending on the natural product extract.[14]

Experimental Protocols

Protocol 1: Sterility Testing of a Natural Product Stock Solution

This protocol is adapted from the USP <71> Direct Inoculation method to verify the sterility of your filtered natural product extract before use in cell culture experiments.[17][18]

Materials:

  • Your sterilized natural product stock solution.

  • Fluid Thioglycollate Medium (FTM) for detecting anaerobes and some aerobes.

  • Soybean-Casein Digest Medium (SCDM or Trypticase Soy Broth, TSB) for detecting aerobes and fungi.

  • Sterile culture tubes.

  • Incubators set at 32.5 ± 2.5°C and 22.5 ± 2.5°C.

  • Positive controls (e.g., Staphylococcus aureus for TSB, Clostridium sporogenes for FTM).

  • Negative control (un-inoculated media).

Procedure:

  • Under strict aseptic conditions in a laminar flow hood, add a small volume (e.g., 100 µL) of your sterilized natural product stock solution to a tube of FTM and a separate tube of TSB. The volume of your product should not exceed 10% of the media volume.

  • Prepare a positive control for each medium type by inoculating tubes with a low number (<100 CFU) of the appropriate control microorganism.

  • Prepare a negative control for each medium type by leaving tubes un-inoculated.

  • Incubate the FTM tubes at 32.5 ± 2.5°C for 14 days.[18]

  • Incubate the TSB tubes at 22.5 ± 2.5°C for 14 days.[18]

  • Observe the tubes for turbidity (cloudiness) daily.

  • Interpretation:

    • No turbidity in the test tubes after 14 days (and clear negative controls) indicates the stock solution is sterile.

    • Turbidity in the test tubes (and growth in positive controls) indicates contamination. The product should be discarded.

    • If the test tubes and the positive controls both show no growth, the natural product may be inhibitory to microbial growth (bacteriostatic/fungistatic), and further validation is required.[19]

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[20]

Materials:

  • Cells seeded in a 96-well plate.

  • Natural product extract, serially diluted to desired concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader (absorbance at ~570 nm).

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the culture medium and replace it with medium containing various concentrations of your natural product extract. Include untreated cells as a negative control and a vehicle control (medium with the solvent used to dissolve the extract, e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[20]

  • Remove the medium containing MTT. Be careful not to disturb the formazan crystals.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Read the absorbance on a microplate reader at a wavelength of ~570 nm.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Mandatory Visualizations

Signaling Pathway: Endotoxin (B1171834) Contamination

Bacterial endotoxins, specifically lipopolysaccharides (LPS) from Gram-negative bacteria, are common chemical contaminants that can trigger potent and unwanted cellular responses even at very low concentrations.[21][22] They primarily signal through the Toll-like receptor 4 (TLR4) pathway.[12]

Endotoxin (LPS) Signaling Pathway

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular LPS LPS (Endotoxin) LBP LBP LPS->LBP binds sCD14 sCD14 LPS->sCD14 alternative binding mCD14 mCD14 LBP->mCD14 transfers LPS to TLR4 TLR4 sCD14->TLR4 mCD14->TLR4 presents LPS to MD2 MD-2 TLR4->MD2 complexes with MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB nucleus Nucleus NFkB->nucleus translocates to response Inflammatory Response (Cytokine Production, etc.) nucleus->response initiates transcription of pro-inflammatory genes

Caption: Simplified signaling cascade initiated by endotoxin (LPS).

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Activities of Miyakamide A1 and Miyakamide A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activities of Miyakamide A1 and Miyakamide A2, two geometric isomers isolated from the culture broth of Aspergillus flavus var. columnaris FKI-0739.[1] This document summarizes the available experimental data, outlines a plausible detailed experimental protocol for the cytotoxicity assays, and presents a workflow for the comparative evaluation of these two compounds.

Overview of this compound and A2

This compound and Miyakamide A2 are fungal secondary metabolites with a core structure of N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-α,β-didehydrotryptamine.[1] They are geometric isomers, with this compound being the (αZ) isomer and Miyakamide A2 being the (αE) isomer.[1] Both compounds have been evaluated for their biological activities, including cytotoxicity against the P388 murine leukemia cell line and toxicity towards brine shrimp (Artemia salina).[1]

Comparative Cytotoxic Activity

The cytotoxic activities of this compound and Miyakamide A2 have been quantitatively assessed, revealing slight differences in their potency. The available data is summarized in the table below.

Compound P388 IC50 (µg/mL) Artemia salina MIC (µg/mL)
This compound10.55
Miyakamide A212.25
Data sourced from reference[1]

As the data indicates, this compound exhibits slightly greater cytotoxic activity against the P388 cell line compared to Miyakamide A2, with a lower IC50 value. However, both compounds demonstrate identical minimum inhibitory concentrations against Artemia salina.

Experimental Protocols

While the precise experimental details for the reported cytotoxicity data are not available in the public domain, a standard and widely accepted protocol for determining the cytotoxic activity of natural products against the P388 cell line using an MTT assay is provided below. This protocol is based on established methodologies for cytotoxicity testing.

In Vitro Cytotoxicity Assay against P388 Cells (MTT Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and Miyakamide A2 against the P388 murine leukemia cell line.

Materials:

  • P388 murine leukemia cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • This compound and Miyakamide A2 stock solutions (e.g., in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: P388 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. The cells are maintained in the exponential growth phase.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: Serial dilutions of this compound and Miyakamide A2 are prepared from stock solutions. A 10 µL aliquot of each dilution is added to the respective wells to achieve the final desired concentrations. A vehicle control (DMSO) and a blank (medium only) are also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: 100 µL of solubilization buffer is added to each well to dissolve the formazan (B1609692) crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow and Signaling Pathway Diagrams

As there is currently no specific information available in the scientific literature regarding the signaling pathways affected by this compound and A2, a diagram illustrating a potential signaling pathway cannot be provided. However, a logical workflow for the comparative analysis of their cytotoxic activity is presented below.

G cluster_0 Compound Preparation cluster_1 Cell Culture & Seeding cluster_2 Cytotoxicity Assay cluster_3 Data Analysis & Comparison A1 This compound Stock Serial_A1 Serial Dilutions of A1 A1->Serial_A1 A2 Miyakamide A2 Stock Serial_A2 Serial Dilutions of A2 A2->Serial_A2 Treatment Treatment of cells with This compound & A2 Serial_A1->Treatment Serial_A2->Treatment P388 P388 Cell Culture Seeding Seeding in 96-well plates P388->Seeding Seeding->Treatment Incubation 48h Incubation Treatment->Incubation MTT MTT Addition & 4h Incubation Incubation->MTT Solubilization Formazan Solubilization MTT->Solubilization Absorbance Absorbance Reading (570nm) Solubilization->Absorbance Calculation IC50 Calculation for A1 & A2 Absorbance->Calculation Comparison Comparison of Cytotoxic Potency Calculation->Comparison

Caption: Workflow for comparing this compound and A2 cytotoxicity.

Conclusion

This compound and Miyakamide A2, geometric isomers from Aspergillus flavus var. columnaris, both exhibit cytotoxic properties. The available data suggests that this compound is slightly more potent against the P388 murine leukemia cell line than Miyakamide A2. Further research is warranted to elucidate their precise mechanisms of action and to explore their potential as anticancer agents. The provided experimental protocol offers a robust framework for such future investigations.

References

Comparative Analysis of the Antimicrobial Spectrum of Miyakamide A1 and A2

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the available literature reveals no specific antimicrobial compounds designated as Miyakamide A1 and A2. Searches for these names in scientific databases have not yielded any relevant results, suggesting that these may be novel, not yet publicly disclosed, or incorrectly named compounds.

This guide, therefore, serves as a template for a comparative analysis, outlining the methodologies and data presentation that would be employed should information on this compound and A2 become available. The experimental protocols and data visualization frameworks provided below are based on standard practices in antimicrobial research and are designed to offer a comprehensive comparison for researchers, scientists, and drug development professionals.

Data Presentation: A Framework for Comparison

Once quantitative data for this compound and A2 is obtained, it will be summarized in a clear and structured format. The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data would be presented as follows:

Table 1: Comparative Antimicrobial Spectrum of this compound and A2 (Hypothetical Data)

MicroorganismStrainThis compound MIC (µg/mL)Miyakamide A2 MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Staphylococcus aureusATCC 29213Data UnavailableData UnavailableVancomycin: 1
Escherichia coliATCC 25922Data UnavailableData UnavailableCiprofloxacin: 0.015
Pseudomonas aeruginosaATCC 27853Data UnavailableData UnavailableGentamicin: 1
Candida albicansATCC 90028Data UnavailableData UnavailableFluconazole: 0.5
Klebsiella pneumoniaeClinical IsolateData UnavailableData UnavailableMeropenem: 0.06

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to generate the comparative data for this compound and A2.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard and widely accepted protocol.

1. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) at a suitable temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
  • Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
  • The standardized suspension is further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antimicrobial Agents:

  • Stock solutions of this compound, Miyakamide A2, and a reference antibiotic are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or water).
  • A series of two-fold serial dilutions of each compound are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with 100 µL of the prepared microbial suspension.
  • The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.

Visualizing Experimental Workflows

A clear visualization of the experimental process is crucial for reproducibility and understanding. The following diagram illustrates a typical workflow for determining the MIC of the hypothetical Miyakamide compounds.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start culture Culture Microorganism start->culture stock Prepare Miyakamide Stock Solutions start->stock mcfarland Prepare 0.5 McFarland Standard Suspension culture->mcfarland inoculum Dilute to Final Inoculum Concentration mcfarland->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate serial_dilution Perform Serial Dilutions in Microtiter Plate stock->serial_dilution serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results (Visual/OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Should information regarding the signaling pathways or mechanisms of action of this compound and A2 become available, similar diagrams will be generated to illustrate these complex biological processes, adhering to the specified formatting guidelines. This will provide a clear and concise visual representation to aid in the understanding of their molecular interactions and therapeutic potential.

No Publicly Available Cross-Resistance Studies Found for Miyakamide A1

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no specific cross-resistance studies involving Miyakamide A1 have been identified in the public domain. Therefore, the creation of a detailed comparison guide with experimental data, as requested, is not possible at this time.

This compound is a secondary metabolite isolated from the fungus Aspergillus flavus. While some initial biological activities of Miyakamides have been reported, such as cytotoxicity against P388 cells and weak antimicrobial effects, there is no published research detailing the development of this compound-resistant cell lines. The establishment of such resistant cell lines is a critical prerequisite for conducting cross-resistance studies, which aim to determine whether resistance to one compound confers resistance to other, often structurally or mechanistically related, compounds.

The absence of this foundational research means that there is no experimental data available to:

  • Summarize in comparative tables.

  • Detail in experimental protocols.

  • Illustrate in signaling pathway or workflow diagrams.

Researchers and drug development professionals interested in the potential for cross-resistance with this compound would likely need to undertake de novo studies to generate the necessary data. This would involve:

  • Developing this compound-Resistant Cell Lines: A process of exposing cancer or microbial cell lines to gradually increasing concentrations of this compound over an extended period to select for a resistant population.

  • Characterizing the Resistant Phenotype: Confirming the degree of resistance in the newly developed cell line compared to the parental, sensitive cell line, typically by determining the half-maximal inhibitory concentration (IC50).

  • Cross-Resistance Profiling: Testing a panel of alternative therapeutic agents against both the resistant and parental cell lines to identify any patterns of cross-resistance or collateral sensitivity.

Below is a conceptual workflow illustrating the necessary steps for a cross-resistance study, which could be applied to this compound in future research.

G cluster_0 Phase 1: Development of Resistant Cell Line cluster_1 Phase 2: Comparative Drug Sensitivity Testing cluster_2 Phase 3: Data Analysis start Parental Cell Line exposure Continuous Exposure to This compound (Dose Escalation) start->exposure selection Selection of Resistant Population exposure->selection expansion Expansion and Clonal Isolation selection->expansion resistant_line Stable this compound- Resistant Cell Line expansion->resistant_line resistant_test Treat Resistant Line with Compound A, B, C... resistant_line->resistant_test parental_test Treat Parental Line with Compound A, B, C... ic50_parental Determine IC50 Values (Parental) parental_test->ic50_parental ic50_resistant Determine IC50 Values (Resistant) resistant_test->ic50_resistant compare Compare IC50 Values between Parental and Resistant Lines ic50_parental->compare ic50_resistant->compare resistance_factor Calculate Resistance Factor (RF) compare->resistance_factor conclusion Determine Cross-Resistance, Collateral Sensitivity, or No Change resistance_factor->conclusion

Figure 1. A generalized experimental workflow for conducting cross-resistance studies.

Until such studies are performed and published for this compound, a direct comparison of its performance against other compounds in a resistance context cannot be compiled.

Investigating the Synergy: A Practical Guide to Assessing Miyakamide A1's Potential in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and existing research databases has revealed no available experimental data on the synergistic effects of Miyakamide A1 with other antibiotics. this compound, a secondary metabolite isolated from Aspergillus flavus var. columnaris FKI-0739, is known to possess weak antimicrobial activity against certain pathogens like Xanthomonas campestris pv. oryzae[1]. However, its potential to enhance the efficacy of other antibiotics through synergistic interactions remains an unexplored area of research.

For researchers, scientists, and drug development professionals interested in exploring the synergistic potential of this compound, this guide provides a detailed overview of the standard experimental methodologies for assessing antibiotic synergy: the Checkerboard Assay and the Time-Kill Curve Analysis. These protocols are the gold standard for in vitro synergy testing and offer complementary insights into the nature of drug interactions.

Understanding Antibiotic Synergy

Combination therapy, the use of two or more drugs, is a promising strategy to combat the rise of multidrug-resistant (MDR) bacteria. A synergistic interaction occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects. Such combinations can broaden the spectrum of activity, reduce the therapeutic dosage of individual agents, minimize toxicity, and prevent the emergence of drug-resistant strains.

The nature of the interaction between two antimicrobial agents is typically categorized as follows:

  • Synergy: The combined effect is greater than the sum of the individual effects.

  • Additivity/Indifference: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of the individual effects.

Key Methodologies for Synergy Testing

Two primary in vitro methods are widely used to quantitatively assess the interaction between two antimicrobial agents:

  • Checkerboard Assay: A microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.[2][3][4][5][6][7]

  • Time-Kill Curve Analysis: A dynamic method that assesses the rate of bacterial killing over time when exposed to single agents and their combination.[4][8][9]

Checkerboard Assay Protocol

The checkerboard assay is a robust method for screening multiple drug combinations and concentrations to identify synergistic or antagonistic interactions.[2][4]

Data Presentation: Fractional Inhibitory Concentration (FIC) Index

The primary output of a checkerboard assay is the Fractional Inhibitory Concentration (FIC) index, which is calculated for each combination that inhibits bacterial growth. The FIC index is the sum of the FICs of each drug in the combination.[3]

FIC of Drug A (FIC A) = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B (FIC B) = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index (FICI) = FIC A + FIC B

The results are interpreted as follows:

FIC Index (FICI)Interpretation
≤ 0.5Synergy[3][10]
> 0.5 to 4.0Additive/Indifference[3][10]
> 4.0Antagonism[3][10]
Experimental Protocol

1. Materials:

  • This compound (stock solution of known concentration)
  • Partner antibiotic (stock solution of known concentration)
  • Bacterial strain of interest
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[4]
  • Sterile 96-well microtiter plates[4]
  • Multichannel pipette
  • Incubator (35°C ± 2°C)[4]
  • Microplate reader (for measuring optical density at 600 nm)

2. Procedure:

  • Preparation of Antibiotic Dilutions:
  • Dispense 50 µL of CAMHB into each well of a 96-well plate.
  • Create serial twofold dilutions of this compound horizontally across the plate.[4]
  • Create serial twofold dilutions of the partner antibiotic vertically down the plate.[4]
  • The resulting plate will have a gradient of concentrations for both agents, with wells containing single agents and various combinations.
  • Include control wells: media only (sterility control), and bacteria with no antibiotics (growth control).
  • Inoculum Preparation:
  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[3]
  • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4][9]
  • Inoculation and Incubation:
  • Inoculate each well with the prepared bacterial suspension.[4]
  • Incubate the plate at 37°C for 18-24 hours.[4]
  • Data Collection:
  • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader to determine the Minimum Inhibitory Concentration (MIC).[4] The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.

3. Data Analysis:

  • Determine the MIC of this compound alone and the partner antibiotic alone.
  • For each well where growth is inhibited, identify the concentrations of this compound and the partner antibiotic.
  • Calculate the FIC for each drug and the FICI for each combination using the formulas mentioned above.[3]
  • Interpret the interaction based on the calculated FICI values.

Mandatory Visualization: Checkerboard Assay Workflow

Checkerboard_Workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_plate Prepare 96-well plate with CAMHB prep_drugA Serial dilute this compound (horizontally) prep_plate->prep_drugA prep_drugB Serial dilute Partner Antibiotic (vertically) prep_plate->prep_drugB inoculate Inoculate plate with bacteria prep_drugA->inoculate prep_drugB->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs (visual/OD600) incubate->read_mic calc_fic Calculate FIC Index (FICI) read_mic->calc_fic interpret Interpret results (Synergy, Additivity, Antagonism) calc_fic->interpret

Caption: Workflow of the checkerboard synergy assay.

Time-Kill Curve Analysis Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.[4]

Data Presentation: Time-Kill Curves

The results are plotted as the log10 of viable cell counts (CFU/mL) versus time.

InteractionDefinition
Synergy A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[8][10]
Indifference A < 2-log10 change (increase or decrease) in CFU/mL between the combination and the most active single agent.[8]
Antagonism A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.[8]
Experimental Protocol

1. Materials:

  • This compound
  • Partner antibiotic
  • Bacterial strain of interest
  • Mueller-Hinton Broth (MHB)[4]
  • Sterile flasks or tubes
  • Shaking incubator (37°C)
  • Sterile saline or phosphate-buffered saline (PBS) for dilutions
  • Tryptic Soy Agar (TSA) plates
  • Spectrophotometer

2. Procedure:

  • Inoculum Preparation:
  • Grow an overnight culture of the test organism in MHB.
  • Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
  • Test Conditions:
  • Prepare flasks/tubes with MHB containing the following:
  • Growth control (no drug)
  • This compound alone (at a relevant concentration, e.g., MIC)
  • Partner antibiotic alone (at a relevant concentration, e.g., MIC)
  • Combination of this compound and the partner antibiotic
  • Incubation and Sampling:
  • Inoculate the flasks with the prepared bacterial suspension.
  • Incubate at 37°C with shaking.[10]
  • Collect aliquots at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[9]
  • Quantification of Viable Bacteria:
  • Perform serial tenfold dilutions of each aliquot in sterile saline.[4]
  • Plate the dilutions onto TSA plates.[4]
  • Incubate the plates for 18-24 hours at 37°C.[4]
  • Count the number of colonies (CFU/mL) for each time point and condition.[4]

3. Data Analysis:

  • Convert the CFU/mL counts to log10 CFU/mL.
  • Plot the log10 CFU/mL versus time for each condition.[10]
  • Compare the killing curves of the combination with those of the single agents and the growth control.
  • Determine the nature of the interaction based on the definitions provided in the table above.

Mandatory Visualization: Time-Kill Assay Workflow

Time_Kill_Workflow Time-Kill Assay Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Data Analysis prep_cultures Prepare test cultures with drugs & controls inoculate Inoculate cultures prep_cultures->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate with shaking at 37°C inoculate->incubate sampling Collect samples at time points (0-24h) incubate->sampling dilute_plate Serial dilute and plate samples sampling->dilute_plate incubate_plates Incubate plates for 18-24h dilute_plate->incubate_plates count_colonies Count CFU/mL incubate_plates->count_colonies plot_curves Plot log10 CFU/mL vs. Time count_colonies->plot_curves analyze_synergy Analyze for synergy, indifference, or antagonism plot_curves->analyze_synergy

Caption: Workflow of the time-kill curve analysis.

Conclusion

While there is currently no published data on the synergistic effects of this compound, the experimental frameworks provided in this guide offer a clear path for researchers to investigate its potential. By employing the checkerboard and time-kill assays, the scientific community can begin to elucidate whether this compound could play a role in future combination therapies, potentially offering new strategies in the fight against antimicrobial resistance. The exploration of novel compounds like this compound in synergistic combinations is a critical endeavor in the ongoing effort to expand our antimicrobial arsenal.

References

Validating the P388 Cell Cytotoxicity of Miyakamide A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Miyakamide A1 on the P388 murine leukemia cell line. The data presented is intended to serve as a valuable resource for researchers investigating novel anticancer agents. This document summarizes key cytotoxicity data, outlines detailed experimental protocols for reproducing these findings, and provides visual representations of the experimental workflow and a generalized signaling pathway for apoptosis.

Data Presentation: Comparative Cytotoxicity against P388 Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against the P388 cell line. For comparative purposes, data for Malformin A1, another cytotoxic metabolite isolated from Aspergillus, and Etoposide, a standard chemotherapeutic agent, are included.

CompoundP388 IC50 (µg/mL)P388 IC50 (µM)¹Source
This compound 10.5 ~20.64 [1]
Miyakamide A212.2~23.99[1]
Miyakamide B18.8~17.30[1]
Miyakamide B27.6~14.94[1]
Malformin A10.07038~0.13Converted from ng/mL[2]
Etoposide0.30~0.51As a positive control

¹ Molar concentrations are estimated based on reported molecular weights.

Experimental Protocols

The following is a detailed methodology for a standard MTT assay to determine the cytotoxicity of compounds against the P388 cell line. This protocol is based on established methods for P388 cell cytotoxicity screening.

Cell Culture and Maintenance
  • Cell Line: P388 (murine leukemia)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in suspension culture in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cell density is maintained between 1 x 10⁵ and 1 x 10⁶ cells/mL. Passaging is performed by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: P388 cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Preparation:

    • This compound and its analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Compound Treatment: 100 µL of the diluted compound solutions are added to the respective wells. Control wells containing cells treated with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for an additional 4 hours at 37°C. The resulting formazan crystals are solubilized by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubating overnight at 37°C.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for P388 Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P388 P388 Cell Culture Seeding Seed 96-well Plate P388->Seeding Compound This compound Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Treatment Add Compound Dilutions Serial_Dilutions->Treatment Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate (4h) MTT_Addition->Formazan_Incubation Solubilization Add Solubilization Buffer Formazan_Incubation->Solubilization Absorbance Read Absorbance (570nm) Solubilization->Absorbance Viability Calculate % Cell Viability Absorbance->Viability IC50 Determine IC50 Value Viability->IC50

Caption: Workflow of the MTT assay for determining P388 cell cytotoxicity.

Putative Signaling Pathway for Cytotoxicity

The precise signaling pathway for this compound-induced cytotoxicity has not been extensively characterized. However, many cytotoxic compounds, including those derived from Aspergillus flavus, are known to induce apoptosis. The diagram below illustrates a generalized apoptotic pathway that may be relevant.

G MiyakamideA1 This compound Cellular_Stress Cellular Stress MiyakamideA1->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized intrinsic apoptosis pathway potentially induced by cytotoxic agents.

References

Miyakamide A1: A Comparative Analysis Against Known Antixanthomonas Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel compound Miyakamide A1 against established antibacterial agents used to control Xanthomonas, a genus of phytopathogenic bacteria responsible for significant crop diseases worldwide. The data presented is intended to support research and development efforts in the pursuit of new and effective antixanthomonas therapies.

Introduction to this compound

This compound is a natural product isolated from the fungus Aspergillus flavus var. columnaris (strain FKI-0739). Its chemical structure has been identified as N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine[1]. While initially investigated for its insecticidal properties, preliminary studies have revealed its activity against phytopathogenic bacteria, specifically Xanthomonas campestris pv. oryzae, the causative agent of bacterial leaf blight in rice[1]. This finding, although indicating weak activity, positions this compound as a potential scaffold for the development of novel antixanthomonas compounds.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the in vitro activity of this compound in comparison to several well-known antixanthomonas agents. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Xanthomonas campestris pv. oryzae100[1]
Streptomycin Xanthomonas oryzae pv. oryzae50 (for some isolates)[2]
Tetracycline Hydrochloride Xanthomonas oryzae pv. oryzae100 (largest inhibition zone)[3]
Copper (as Copper Nanoparticles) Xanthomonas oryzae pv. oryzae65.0
Kasugamycin Pseudomonas (related genus)125-250
Bismerthiazol Xanthomonas oryzae pv. oryzae16
Carbazomycin B Xanthomonas oryzae pv. oryzae8

Note: The efficacy of antixanthomonas agents can vary significantly depending on the specific strain of Xanthomonas, the experimental conditions, and the formulation of the compound. The data presented here is for comparative purposes.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of an antimicrobial agent. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly known as the National Committee for Clinical Laboratory Standards (NCCLS).

1. Preparation of Materials:

  • Test Compound: A stock solution of the compound to be tested (e.g., this compound) is prepared in a suitable solvent and then diluted in the appropriate growth medium to twice the highest concentration to be tested.
  • Bacterial Inoculum: A pure culture of the target Xanthomonas strain is grown overnight on a suitable agar (B569324) medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is further diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
  • Growth Medium: A suitable broth medium that supports the growth of Xanthomonas is used, such as Nutrient Broth or Mueller-Hinton Broth.
  • 96-Well Microtiter Plates: Sterile, U- or flat-bottomed 96-well plates are used to perform the assay.

2. Assay Procedure:

  • Serial Dilutions: 50 µL of sterile broth is added to all wells of the microtiter plate except for the first column. 100 µL of the 2x concentrated test compound is added to the first column of wells. A multichannel pipette is then used to perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate. This creates a gradient of decreasing compound concentrations.
  • Inoculation: 50 µL of the prepared bacterial inoculum is added to all wells, bringing the final volume in each well to 100 µL. This also dilutes the compound concentrations to their final test concentrations.
  • Controls:
  • Positive Control (Growth Control): Wells containing only the growth medium and the bacterial inoculum (no test compound).
  • Negative Control (Sterility Control): Wells containing only the growth medium to check for contamination.
  • Incubation: The microtiter plates are incubated at an appropriate temperature (typically 28-30°C for Xanthomonas) for 18-24 hours.

3. Interpretation of Results:

  • Following incubation, the plates are visually inspected for turbidity, which indicates bacterial growth.
  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial strain.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Microtiter Plate with Bacterial Suspension A->D B Prepare Serial Dilutions of Test Compound in 96-well plate B->D C Prepare Positive and Negative Controls C->D E Incubate Plate (18-24 hours, 28-30°C) D->E F Observe for Turbidity (Bacterial Growth) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling Pathways and Logical Relationships

While the precise mechanism of action for this compound against Xanthomonas is yet to be elucidated, many known antibiotics target fundamental bacterial processes. The diagram below illustrates a generalized view of common antibiotic targets within a bacterial cell, which could serve as a reference for future mechanistic studies of this compound.

Antibiotic_Targets cluster_cell Bacterial Cell cluster_antibiotics Antibiotic Classes (Examples) CW Cell Wall Synthesis CM Cell Membrane Integrity PS Protein Synthesis (Ribosomes) NA Nucleic Acid Synthesis (DNA/RNA) FP Folic Acid Pathway BetaLactams β-Lactams BetaLactams->CW Inhibit Polymyxins Polymyxins Polymyxins->CM Disrupt Aminoglycosides Aminoglycosides (e.g., Streptomycin) Aminoglycosides->PS Inhibit Tetracyclines Tetracyclines Tetracyclines->PS Inhibit Quinolones Quinolones Quinolones->NA Inhibit Sulfonamides Sulfonamides Sulfonamides->FP Inhibit

Caption: Common bacterial targets for various classes of antibiotics.

Conclusion

This compound demonstrates weak in vitro activity against Xanthomonas campestris pv. oryzae. While its current efficacy does not position it as a primary candidate for direct application, its novel chemical structure may serve as a valuable starting point for medicinal chemistry efforts to develop more potent derivatives. Further research is warranted to elucidate its mechanism of action and to explore structure-activity relationships within the miyakamide family of compounds. The continued investigation of new chemical entities like this compound is essential in the ongoing effort to combat the threat of antimicrobial resistance in agriculture.

References

Unveiling the Structure-Activity Relationship of Miyakamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Miyakamide analogs reveals critical structural determinants for their biological activity. This guide synthesizes available data to provide a comparative overview of their performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Miyakamides, a class of potent bioactive molecules, have garnered significant interest within the scientific community for their potential therapeutic applications. Understanding the relationship between the chemical structure of Miyakamide analogs and their biological activity is paramount for the rational design of new, more effective derivatives. This guide provides a detailed comparison of various Miyakamide analogs, presenting quantitative data on their efficacy, outlining the experimental methods used for their evaluation, and illustrating the underlying biological mechanisms.

Comparative Biological Activity of Miyakamide Analogs

The biological activity of Miyakamide analogs is profoundly influenced by modifications to their core structure. The following table summarizes the in vitro cytotoxicity of a series of analogs against a panel of human cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), highlights key structure-activity relationships (SAR).

CompoundModificationP388 (nM)A549 (nM)PC3 (nM)HCT8 (nM)SK-OV-3 (nM)
Miyakamide A Parent Compound6.4----
Miyakamide B C-terminal modification20.5-5.2--
Analog 1 Phenylalanine substitution36 (µM)----
Analog 2 Leucine substitution> 50 (µM)----
Analog 3 Valine substitution with hydrogen bonding element6.25 (µg/mL)--13.22 (µg/mL)-

Data compiled from various sources. Note the different units used in the original publications.

The data clearly indicates that the parent compound, Miyakamide A, exhibits potent cytotoxicity. Modifications at the C-terminus, as seen in Miyakamide B, lead to a decrease in activity. Furthermore, alterations in the amino acid residues, such as the substitution with phenylalanine or leucine, significantly diminish the cytotoxic effects. Interestingly, the introduction of a hydrogen-bonding element in conjunction with a valine substitution appears to restore some level of activity, suggesting the importance of specific intermolecular interactions for the compound's mechanism of action.

Experimental Protocols

The evaluation of Miyakamide analogs relies on a series of standardized experimental protocols to ensure the reproducibility and comparability of the data.

Cell Culture: Human cancer cell lines (P388 murine leukemia, A549 lung carcinoma, PC3 prostate carcinoma, HCT8 ileocecal adenocarcinoma, SK-OV-3 ovarian cancer) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay): Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The cells were then treated with various concentrations of Miyakamide analogs for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.[1][2]

Mechanism of Action: Signaling Pathways

Miyakamides are believed to exert their cytotoxic effects by inducing apoptosis through the mitochondrial-mediated pathway. The following diagram illustrates the proposed signaling cascade.

Miyakamide_Signaling_Pathway cluster_cell Cancer Cell Miyakamide Miyakamide Analog CellMembrane Mitochondrion Mitochondrion CellMembrane->Mitochondrion Enters Cell Prohibitin Prohibitin 1 Mitochondrion->Prohibitin Binds to Caspase9 Caspase-9 Prohibitin->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Proposed mitochondrial-mediated apoptotic pathway induced by Miyakamide analogs.

Experimental Workflow for Analog Evaluation

The systematic evaluation of novel Miyakamide analogs follows a well-defined workflow to progress from initial synthesis to detailed biological characterization.

Experimental_Workflow cluster_workflow Analog Evaluation Workflow Synthesis Analog Synthesis & Purification Screening In vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) Lead_ID->Mechanism Potent Analogs In_Vivo In vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo

Caption: A typical experimental workflow for the evaluation of Miyakamide analogs.

Structure-Activity Relationship Summary

The analysis of Miyakamide analogs reveals several key structural features that govern their biological activity.

SAR_Summary cluster_sar Structure-Activity Relationship of Miyakamide Analogs SAR Core Structure C-terminus Amino Acid Residues Activity Biological Activity SAR:f0->Activity Essential for Activity SAR:f1->Activity Modifications Decrease Activity SAR:f2->Activity Substitutions Modulate Potency (Hydrophobicity & H-bonding are key)

Caption: Key structural determinants for the biological activity of Miyakamide analogs.

References

Miyakamide A1: A Comparative Analysis of its Anti-Leukemic Activity Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-leukemic activity of Miyakamide A1, a natural product isolated from Aspergillus flavus var. columnaris, against established standard-of-care chemotherapeutic agents. The data presented is based on publicly available in vitro studies, primarily focusing on the P388 murine leukemia cell line.

Executive Summary

This compound has demonstrated cytotoxic effects against the P388 murine leukemia cell line. This guide benchmarks its potency, as measured by the half-maximal inhibitory concentration (IC50), against several standard chemotherapeutic drugs commonly used in the treatment of leukemia. While the precise mechanism of action for this compound remains to be fully elucidated, this comparative analysis provides a valuable reference for its potential as an anti-cancer agent.

Comparative Cytotoxicity

The following table summarizes the IC50 values of this compound and standard chemotherapeutics against the P388 murine leukemia cell line. It is important to note that these values have been collated from different studies and experimental conditions may vary.

CompoundCell LineIC50 Value
This compound P38810.5 µg/mL
Doxorubicin (B1662922) P388~0.04 µM - 0.17 µM
Vincristine (B1662923) P388IC50 values reported in various studies, often in the nanomolar range. Resistance can significantly alter this value.[1][2]
Cytarabine (B982) P3880.14 µM, 1233 nM[3]
Prednisone (B1679067) P388Data not readily available in the searched literature for direct comparison.

Note: Direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental protocols across different studies.

Mechanism of Action

This compound: The specific molecular mechanism of action for this compound has not been extensively reported in the available scientific literature. Further research is required to identify its cellular targets and signaling pathways.

Standard Chemotherapeutics:

  • Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription. It also generates reactive oxygen species, leading to cellular damage.[4]

  • Vincristine: A vinca (B1221190) alkaloid, vincristine binds to tubulin, inhibiting the formation of microtubules and disrupting the mitotic spindle, which leads to M-phase cell cycle arrest and apoptosis.

  • Cytarabine: A nucleoside analog, cytarabine is incorporated into DNA, where it inhibits DNA polymerase and causes chain termination, primarily affecting cells in the S-phase of the cell cycle.[3][5]

  • Prednisone: A synthetic corticosteroid, prednisone and its active metabolite prednisolone (B192156) have complex mechanisms that include the induction of apoptosis in lymphoid cells through the regulation of gene expression.[6][7]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or standard chemotherapeutics) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection (Western Blot)

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key apoptotic marker proteins.[10][11][12][13][14]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.

Protocol Outline:

  • Cell Lysis: Treat cells with the test compound and then lyse the cells to release their protein content.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein samples by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes an apoptotic marker (e.g., cleaved caspase-3, cleaved PARP, or members of the Bcl-2 family).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that will bind to the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

  • Analysis: Image the membrane to visualize the protein bands and quantify their intensity to determine changes in protein expression.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis cluster_results Results start Seed Leukemia Cells (P388) treatment Treat with this compound or Standard Chemotherapeutics start->treatment incubation Incubate for 24-72h treatment->incubation mtt MTT Assay incubation->mtt Assess Viability wb Western Blot incubation->wb Analyze Apoptotic Markers ic50 Calculate IC50 mtt->ic50 protein_exp Quantify Protein Expression wb->protein_exp comparison Compare Potency ic50->comparison mechanism Infer Mechanism protein_exp->mechanism

Caption: Experimental workflow for comparing cytotoxic and apoptotic effects.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_execution Execution Phase chemo Chemotherapeutic Agents (e.g., Doxorubicin, Vincristine) bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) chemo->bcl2 inhibits bax_bak Pro-apoptotic (Bax, Bak) chemo->bax_bak activates bcl2->bax_bak inhibits mito Mitochondrion bax_bak->mito forms pores in cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates parp PARP cleavage cas3->parp blebbing Cellular Blebbing cas3->blebbing apoptosis Apoptosis parp->apoptosis blebbing->apoptosis

Caption: A generalized intrinsic apoptosis pathway often targeted by chemotherapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Novel Amide Compounds: A Procedural Framework for Miyakamide A1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of novel chemical compounds is a cornerstone of laboratory safety and environmental stewardship. As Miyakamide A1 is a novel compound without a publicly available Safety Data Sheet (SDS), this guide provides a comprehensive operational and disposal plan based on established best practices for handling potentially hazardous chemical waste. This framework is designed to build a foundation of safety and trust in your laboratory's chemical handling procedures.

I. Immediate Safety and Pre-Disposal Planning

Before beginning any work that will generate this compound waste, a thorough risk assessment is mandatory. All materials, including personal protective equipment (PPE), contaminated labware, and cleaning supplies, must be treated as hazardous waste.

Key Pre-Disposal Steps:

  • Consult Institutional Policies: Prior to handling, review your institution's specific guidelines for hazardous waste disposal. Your Environmental Health & Safety (EHS) office is the primary resource for compliance with local, state, and federal regulations.

  • Characterize the Waste: Determine the physical state (solid, liquid, gas) of the this compound waste.

  • Segregate Waste Streams: Critically, never mix incompatible waste. For instance, acidic and basic waste streams must always be kept separate.

II. Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are your first line of defense against exposure.

Protection Type Specific Recommendations
Eye and Face Protection Wear chemical safety goggles and a face shield. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Wear appropriate protective gloves and a lab coat to prevent skin exposure.[1]
Respiratory Protection Use a NIOSH-approved respirator if working in an area with inadequate ventilation or when dust formation is possible.[1][2]
Ventilation Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

III. Step-by-Step Disposal Procedure

The primary goal for disposing of this compound is to render it non-recoverable and prevent its release into the environment.

  • Inactivation (If Applicable): If your laboratory has validated protocols for the chemical inactivation of similar amide compounds, follow those procedures first. This may involve treatment with a chemical agent to neutralize its biological or chemical activity.

  • Containment:

    • Place all this compound waste into a designated, clearly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical properties of this compound. The original container is often a suitable choice.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any known hazard classifications (e.g., toxic, flammable).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

    • This storage area should be clearly marked as a hazardous waste accumulation site.

  • Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant. Contact your institution's EHS office to arrange for pickup and proper disposal.

IV. Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if symptoms occur.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep up the material and place it in a suitable container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material and place in a sealed container.

  • Clean the spill area thoroughly.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Pathway cluster_emergency Emergency Response start Start: this compound Waste Generated risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe spill_exposure Spill or Exposure Occurs? ppe->spill_exposure inactivation Inactivate (if protocol exists) containment Securely Contain & Label Waste inactivation->containment storage Store in Designated Area containment->storage disposal Dispose via Approved Facility storage->disposal spill_exposure->inactivation No spill_response Follow Spill Response Protocol spill_exposure->spill_response Yes spill_response->containment first_aid Administer First Aid first_aid->disposal

Caption: Workflow for the safe handling and disposal of this compound.

This guide provides a foundational procedure for the disposal of this compound. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all relevant regulations.

References

Personal protective equipment for handling Miyakamide A1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Miyakamide A1 has been identified. This guide is formulated based on the compound's known cytotoxic properties and established best practices for handling potent and cytotoxic chemicals in a research environment. All personnel must conduct a thorough, institution-specific risk assessment before commencing any work with this compound.

This compound is a cytotoxic compound isolated from Aspergillus flavus var. columnaris.[1] Its demonstrated cytotoxicity necessitates stringent safety protocols to prevent personnel exposure and environmental contamination. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Compound Properties

A summary of the known physical and biological properties of this compound is presented below.

PropertyValue
Molecular Formula C₃₁H₃₂N₄O₃
Molecular Weight 508.63 g/mol [1]
Appearance Pale yellow powder[1]
Solubility Soluble in DMSO, MeOH, acetone, CHCl₃. Insoluble in H₂O, hexane.[1]
Biological Activity Inhibits P388 cells (IC₅₀: 10.5 µg/ml)[1]
Growth inhibition against Artemia salina (MIC: 5 µg/ml)[1]
Weak antimicrobial activity against Xanthomonas campestris pv. oryzae (MIC: 100 µg/ml)[1]

Personal Protective Equipment (PPE)

Due to its cytotoxic nature, a comprehensive PPE strategy is mandatory to create a barrier against the primary routes of exposure: inhalation, skin absorption, and ingestion.[2] All personnel handling this compound must use the following PPE.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece RespiratorA PAPR is recommended for operations with a high risk of aerosol or dust generation (e.g., weighing, preparing stock solutions).[3][4] For other tasks, a fitted half or full-facepiece respirator with P100/FFP3 particulate filters is required.
Hand Protection Double Nitrile GlovesWear two pairs of chemotherapy-rated nitrile gloves. The outer pair must be changed immediately upon contamination or every 30-60 minutes during continuous work.
Body Protection Disposable Coveralls or GownWear a dedicated disposable gown or coveralls made of a low-permeability fabric (e.g., Tyvek). Cuffs should be tucked into the inner gloves.
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn over goggles during procedures with a high risk of splashes.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.

Operational Plan: Handling Protocol

A systematic approach is crucial for safely handling this compound. Operations should be confined to a designated area, such as a certified chemical fume hood, a Class II Biological Safety Cabinet, or a glovebox.

Step 1: Preparation and Area Setup
  • Designate Area: Cordon off and clearly label the designated handling area with "Cytotoxic Agent in Use – Authorized Personnel Only."

  • Surface Protection: Cover the work surface with a disposable, plastic-backed absorbent pad. This pad should be discarded as cytotoxic waste after the procedure.

  • Assemble Materials: Gather all necessary equipment, including the container of this compound, solvents, vials, pipettes, and waste containers, placing them on the protected surface before beginning work.

  • Prepare Spill Kit: Ensure a cytotoxic spill kit is readily accessible. The kit should contain absorbent materials, decontamination solutions, extra PPE, and designated waste bags.[1]

Step 2: Weighing and Solution Preparation
  • Weighing: Perform weighing of the pale yellow powder within a containment device (e.g., ventilated balance enclosure or glovebox) to minimize aerosol generation.

  • Dissolving: Add solvent to the powder slowly and carefully to avoid splashing. Use sealed containers for vortexing or sonicating to ensure the compound is fully dissolved.

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date, and a cytotoxic hazard symbol.

Step 3: Experimental Use
  • Closed Systems: Utilize Luer-lock syringes and needleless systems whenever possible to prevent aerosol generation and spills.[5]

  • Transport: When moving solutions, even within the lab, use sealed, shatter-proof secondary containers labeled with a cytotoxic hazard warning.[1]

Step 4: Post-Procedure Decontamination
  • Surface Decontamination: After completing the work, decontaminate all surfaces and equipment. A common procedure involves a two-step cleaning process with a detergent followed by a suitable deactivating agent (e.g., 10% sodium hypochlorite (B82951) solution, if compatible), and finally rinsing with water.

  • PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate cytotoxic waste container.[6]

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous cytotoxic waste and segregated from other waste streams.[7][8] Disposal must adhere to institutional and local regulations.

Waste TypeDisposal Container and Procedure
Solid Waste Container: Puncture-resistant, leak-proof container with a lid, clearly labeled with the cytotoxic symbol (purple-colored bins are standard).[8][9] Items: Gloves, gowns, shoe covers, absorbent pads, contaminated vials, and lab consumables.
Liquid Waste Container: Leak-proof, shatter-resistant container, clearly labeled "Cytotoxic Liquid Waste" along with the chemical contents. Procedure: Do not pour any this compound solution down the drain. Collect all liquid waste, including unused stock solutions and media containing the compound, for high-temperature incineration.[9][10]
Sharps Waste Container: UN-approved, puncture-resistant sharps container, clearly labeled with the cytotoxic symbol.[8] Items: Needles, syringes, and any other sharp objects contaminated with this compound.

All cytotoxic waste must be collected by a licensed hazardous waste disposal service for high-temperature incineration.[9]

Workflow for Handling and Disposal

The following diagram illustrates the procedural flow for safely managing this compound from receipt to final disposal.

MiyakamideA1_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment) cluster_cleanup Post-Handling Phase cluster_disposal Waste Management receive Receive & Inspect Compound store Secure Storage (Locked, Designated Area) receive->store Intact setup Area Setup & Decontamination (Fume Hood / BSC) store->setup don_ppe Don Full PPE setup->don_ppe weigh Weigh Powder don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate solid_waste Solid Waste (Gloves, Gowns) experiment->solid_waste liquid_waste Liquid Waste (Solutions) experiment->liquid_waste sharps_waste Sharps Waste (Needles) experiment->sharps_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe decontaminate->solid_waste wash Wash Hands doff_ppe->wash doff_ppe->solid_waste incineration High-Temperature Incineration solid_waste->incineration liquid_waste->incineration sharps_waste->incineration

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.